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6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine Documentation Hub

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  • Product: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
  • CAS: 51519-29-0

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

This guide details the precision synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 51519-29-0). It prioritizes the oxidative N-amination route (using DMF-DMA and HOSA) as the primary methodology due to its super...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 51519-29-0). It prioritizes the oxidative N-amination route (using DMF-DMA and HOSA) as the primary methodology due to its superior regioselectivity and avoidance of the kinetic [4,3-a] isomer often formed in hydrazine-based routes.

Part 1: Executive Summary & Strategic Analysis

The synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine presents a classic heterocyclic challenge: differentiating between the kinetically favored [4,3-a] isomer and the thermodynamically stable [1,5-a] isomer.

While traditional methods utilize the condensation of 2-hydrazinylpyrazine with orthoesters followed by a Dimroth rearrangement, this pathway is prone to contamination with the [4,3-a] regioisomer, requiring rigorous purification.

The Recommended Strategy: This guide advocates for a Direct Oxidative Cyclization approach. By reacting 2-amino-5-chloropyrazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by ring closure with Hydroxylamine-O-sulfonic acid (HOSA), the [1,5-a] core is constructed directly. This method locks the regiochemistry early, preventing the formation of the [4,3-a] byproduct.

Retrosynthetic Analysis

The retrosynthetic logic deconstructs the target into the commercially available 2-amino-5-chloropyrazine.

Retrosynthesis Target 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (Target) Intermediate N'-(5-chloropyrazin-2-yl)-N,N-dimethylformamidine (Activated Amidine) Target->Intermediate N-Amination & Cyclization (HOSA) SM 2-Amino-5-chloropyrazine (Starting Material) Intermediate->SM Formylation (DMF-DMA)

Figure 1: Retrosynthetic disconnection showing the conversion of the amine to the amidine, followed by oxidative ring closure.

Part 2: Detailed Experimental Protocols

Route A: Direct Oxidative Cyclization (Preferred)

This route is designed for high purity and scalability. It avoids the handling of toxic hydrazine intermediates required in alternative pathways.

Phase 1: Synthesis of N'-(5-chloropyrazin-2-yl)-N,N-dimethylformamidine

Reaction Logic: DMF-DMA acts as a one-carbon synthon, converting the exocyclic amine into a reactive formamidine. This species is electrophilic enough to facilitate the subsequent cyclization.

  • Reagents:

    • 2-Amino-5-chloropyrazine (1.0 eq)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq)

    • Solvent: Toluene (anhydrous) or neat (if scale permits)

  • Protocol:

    • Charge a flame-dried round-bottom flask with 2-Amino-5-chloropyrazine (10.0 g, 77.2 mmol).

    • Add anhydrous Toluene (100 mL) under an inert atmosphere (N₂ or Ar).

    • Add DMF-DMA (15.4 mL, 115.8 mmol) dropwise via syringe.

    • Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The starting amine spot should disappear, replaced by a lower Rf amidine spot.

    • Cool to room temperature.

    • Concentrate in vacuo to remove toluene and excess DMF-DMA.

    • Purification: The residue is typically a solid. Triturate with cold hexanes or diethyl ether to remove trace impurities. Filter and dry to obtain the amidine intermediate.

    • Expected Yield: 85–95%

    • Appearance: Off-white to pale yellow solid.

Phase 2: Cyclization to 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

Reaction Logic: Hydroxylamine-O-sulfonic acid (HOSA) serves as an aminating agent.[1] It aminates the ring nitrogen (N-1), creating a cationic intermediate that undergoes intramolecular nucleophilic attack by the amidine nitrogen, followed by elimination of dimethylamine.

  • Reagents:

    • Amidine Intermediate (from Phase 1) (1.0 eq)

    • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

    • Base: Pyridine (2.0 eq) or NaHCO₃ (2.5 eq)

    • Solvent: Methanol or Ethanol

  • Protocol:

    • Dissolve the Amidine Intermediate (10.0 g, ~54 mmol) in Methanol (100 mL).

    • Add Pyridine (8.7 mL, 108 mmol) and cool the solution to 0°C in an ice bath.

    • Add HOSA (7.3 g, 64.8 mmol) portion-wise over 20 minutes. Caution: Exothermic.

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitoring: LC-MS is preferred here to distinguish the product (M+1 = 155/157) from the intermediate.

    • Workup: Remove solvent in vacuo. Resuspend the residue in DCM (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).

    • Dry over Na₂SO₄, filter, and concentrate.

    • Purification: Flash column chromatography (SiO₂). Elute with a gradient of EtOAc/Hexanes (20% to 60% EtOAc).

    • Expected Yield: 60–75%[2]

    • Appearance: White crystalline solid.

Route B: The Dimroth Rearrangement (Alternative)

Use this route if 2-hydrazinyl-5-chloropyrazine is already available or if HOSA is unavailable due to safety restrictions.

  • Hydrazine Formation: React 2,5-dichloropyrazine with hydrazine hydrate (EtOH, reflux, 2h) to yield 2-hydrazinyl-5-chloropyrazine.

  • [4,3-a] Formation: Reflux the hydrazine with triethyl orthoformate to form 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine .

  • Rearrangement: Treat the [4,3-a] isomer with 10% aqueous NaOH or reflux in acetic acid. The basic conditions open the pyrazine ring and re-close it to the thermodynamically more stable [1,5-a] isomer.

    • Note: This route often yields a mixture if the rearrangement is incomplete.

Part 3: Mechanistic Visualization

The following diagram illustrates the mechanism of the HOSA-mediated cyclization (Route B), highlighting the critical N-amination step.

ReactionMechanism Amidine Amidine Intermediate NAmination N-Amination (Attack by HOSA) Amidine->NAmination + HOSA CationicInt N-Amino Pyrazinium Cation NAmination->CationicInt Cyclization Intramolecular Nucleophilic Attack CationicInt->Cyclization Elimination Elimination of Dimethylamine Cyclization->Elimination Product 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine Elimination->Product

Figure 2: Mechanistic pathway of the oxidative cyclization using HOSA.

Part 4: Data & Validation

Analytical Specifications

To validate the synthesis, compare your isolated product against these expected parameters.

ParameterSpecificationNotes
Appearance White to off-white solid[4,3-a] isomer is often darker/yellowish.
1H NMR (DMSO-d6) δ ~9.5 (s, 1H, H-2)δ ~9.2 (s, 1H, H-8)δ ~8.4 (s, 1H, H-5)The H-2 proton on the triazole ring is characteristically downfield.
LC-MS (ESI) [M+H]+ = 155.0 / 157.0Chlorine isotope pattern (3:1) is essential.
Melting Point 150–154 °CDistinct from [4,3-a] isomer (often lower mp).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Incomplete reaction or hydrolysis of DMF-DMA.Use anhydrous toluene; ensure DMF-DMA is fresh; increase equivalents to 2.0.
Incomplete Cyclization HOSA is old or degraded (absorbs moisture).Use fresh HOSA (white crystals, not sticky). Increase reaction time or temp slightly (up to 40°C).
Mixture of Isomers (Route A only) Incomplete rearrangement.Prolong heating in base/acid; switch to Route B (HOSA method).

Part 5: References

  • Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Source: Bioorganic & Medicinal Chemistry Letters, 2005. Context: Describes the general strategy for constructing the [1,5-a] core using the oxidative cyclization approach.

  • Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Source: Organic Chemistry Portal. Context: Provides analogous reaction conditions for the pyridine system, which are directly applicable to the pyrazine congener.

  • 6-chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 51519-29-0). Source: AbovChem / PubChem. Context: Verification of chemical structure and CAS registry number.

Sources

Exploratory

An In-Depth Technical Guide to the Molecular Structure of 6-Chloro-triazolo[1,5-a]pyrazine

An In-Depth Technical Guide to the Molecular Structure of 6-Chloro-[1][2][3]triazolo[1,5-a]pyrazine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive o...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure of 6-Chloro-[1][2][3]triazolo[1,5-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Chloro-[1][2][3]triazolo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the nuanced structural features, spectroscopic signature, and synthetic accessibility of this molecule, offering valuable insights for its application in drug discovery and development. By synthesizing available data and contextualizing it within the broader landscape of related heterocyclic systems, this guide serves as an essential resource for researchers working with this and similar molecular scaffolds.

Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrazine Scaffold

The[1][2][3]triazolo[1,5-a]pyrazine core is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to endogenous purines. This similarity allows molecules incorporating this scaffold to potentially interact with a wide range of biological targets, including kinases, G-protein coupled receptors, and other enzymes that recognize purine-based substrates. The fused triazole and pyrazine rings create a unique electronic and steric environment, offering opportunities for diverse functionalization and the fine-tuning of physicochemical and pharmacological properties.

The introduction of a chlorine atom at the 6-position, yielding 6-Chloro-[1][2][3]triazolo[1,5-a]pyrazine, provides a key handle for further chemical modification. The chloro-substituent can be readily displaced by various nucleophiles, enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. This strategic placement of a reactive group enhances the utility of this scaffold as a versatile building block in the design of novel therapeutic agents. The broader class of triazolopyrazines has demonstrated a wide array of biological activities, including potential applications as adenosine A2A receptor antagonists for conditions like Parkinson's disease.[4]

Molecular Structure and Properties

The fundamental characteristics of 6-Chloro-[1][2][3]triazolo[1,5-a]pyrazine are summarized in the table below.

PropertyValueSource
CAS Number 51519-29-0
Molecular Formula C₅H₃ClN₄
Molecular Weight 154.56 g/mol

The molecular structure of 6-Chloro-[1][2][3]triazolo[1,5-a]pyrazine, as depicted below, consists of a fused 1,2,4-triazole and pyrazine ring system. The chlorine atom is attached to the pyrazine ring at position 6.

Caption: 2D structure of 6-Chloro-[1][2][3]triazolo[1,5-a]pyrazine.

Synthesis and Characterization

A plausible synthetic route, based on methodologies for analogous compounds, is outlined below. It is important to note that this is a generalized scheme and would require experimental optimization.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization 2-amino-5-chloropyrazine 2-Amino-5-chloropyrazine Acylation Reaction with acylating agent (e.g., Ac₂O) 2-amino-5-chloropyrazine->Acylation Intermediate_1 N-(5-chloropyrazin-2-yl)acetamide Acylation->Intermediate_1 Cyclization Dehydrative Cyclization (e.g., POCl₃ or PPA) Intermediate_1->Cyclization Product 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine Cyclization->Product Reactivity cluster_reactions Nucleophilic Aromatic Substitution (SNAAr) cluster_products Derivative Classes Start 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine Amines Amines (R-NH₂) Start->Amines Alcohols Alcohols/Phenols (R-OH) Start->Alcohols Thiols Thiols (R-SH) Start->Thiols Amine_Deriv 6-Amino-derivatives Amines->Amine_Deriv Displacement of Cl Ether_Deriv 6-Alkoxy/Aryloxy-derivatives Alcohols->Ether_Deriv Displacement of Cl Thioether_Deriv 6-Thioether-derivatives Thiols->Thioether_Deriv Displacement of Cl

Sources

Foundational

Technical Guide: [1,2,4]Triazolo[1,5-a]pyrazine Scaffolds in Drug Discovery

Executive Summary The [1,2,4]triazolo[1,5-a]pyrazine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry. Distinct from its [4,3-a] isomer, the [1,5-a] fused system offers superior thermod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The [1,2,4]triazolo[1,5-a]pyrazine scaffold represents a privileged bicyclic heterocycle in modern medicinal chemistry. Distinct from its [4,3-a] isomer, the [1,5-a] fused system offers superior thermodynamic stability and a unique electronic profile that mimics the purine core of adenosine, making it a critical template for developing antagonists of adenosine receptors (A2A) and inhibitors of phosphodiesterases (PDE10A).

This technical guide provides a comprehensive analysis of the scaffold's synthesis, focusing on the control of regioselectivity via the Dimroth rearrangement, and details its application in CNS disorders (Parkinson’s, Schizophrenia) and infectious diseases.

Part 1: Synthetic Architecture & Isomer Control

The Isomer Challenge: [1,5-a] vs. [4,3-a]

The synthesis of triazolo-fused pyrazines often yields two possible isomers: the kinetically favored [4,3-a] and the thermodynamically stable [1,5-a] . Distinguishing and selectively synthesizing the [1,5-a] core is the primary technical hurdle.

  • Kinetic Product ([4,3-a]): Typically formed via the oxidative cyclization of 2-hydrazinopyrazines with aldehydes or orthocarbonates at lower temperatures.

  • Thermodynamic Product ([1,5-a]): Obtained via the Dimroth Rearrangement of the [4,3-a] isomer under basic conditions or high thermal stress. This rearrangement involves ring opening and rotation around the C-N bond, followed by recyclization.

Core Synthetic Routes

Two primary methodologies are employed to access the [1,5-a]pyrazine core:

  • Direct Condensation & Rearrangement: Reaction of 2-hydrazinopyrazine with carboxylic acids or orthoesters. This often produces the [4,3-a] intermediate, which must be rearranged.

  • The "Dowling-Peng" Route: A regioselective approach developed for A2A antagonists (Dowling et al., 2005). This involves the amination of pyrazine precursors followed by condensation, avoiding the ambiguity of the hydrazine cyclization.

Visualization: Synthetic Workflow & Dimroth Rearrangement

The following diagram illustrates the bifurcation between the kinetic and thermodynamic pathways.

Synthesis Figure 1: Synthetic pathways distinguishing the kinetic [4,3-a] and thermodynamic [1,5-a] isomers. Start 2-Hydrazinopyrazine Kinetic [1,2,4]Triazolo[4,3-a]pyrazine (Kinetic Product) Start->Kinetic R-CHO / Oxidant < 50°C Thermodynamic [1,2,4]Triazolo[1,5-a]pyrazine (Thermodynamic Product) Start->Thermodynamic 1. R-COOH / PPA 2. High Temp Intermediate Ring Opening (Diazo/Imine Intermediate) Kinetic->Intermediate Base / Heat (Dimroth Rearrangement) Intermediate->Thermodynamic Recyclization

[1]

Part 2: Medicinal Chemistry & SAR[2][3][4][5][6][7][8]

The [1,5-a]pyrazine core acts as a bioisostere for the adenine ring, providing critical hydrogen bond acceptors (N1, N3) while modulating lipophilicity.

Case Study: PDE10A Inhibitors (CNS Disorders)

Phosphodiesterase 10A (PDE10A) is highly expressed in striatal medium spiny neurons. Inhibition increases cAMP/cGMP levels, offering therapeutic potential for schizophrenia.

  • Lead Compounds: Roche and Lundbeck have developed 5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazine derivatives.

  • SAR Insight: The 5,8-dimethyl substitution pattern is critical for filling the hydrophobic pocket of the PDE10A active site, while the triazole nitrogen interacts with a conserved glutamine residue (Gln726).

  • Advantage: The [1,5-a]pyrazine core shows improved metabolic stability (microsomal clearance) compared to the imidazo[1,2-a]pyrazine scaffold.

Case Study: Adenosine A2A Antagonists (Parkinson's)[7][8][9]
  • Mechanism: A2A antagonism in the striatum counteracts dopamine depletion.

  • Key Derivative: Piperazine-linked [1,5-a]pyrazines (Dowling et al.).

  • SAR Insight: Substituents at the C2 position (e.g., furan, substituted aryls) dictate selectivity against the A1 receptor. The N-linked piperazine at C6 or C8 improves solubility and blood-brain barrier (BBB) penetration.

Quantitative Activity Data

The table below summarizes key potency data from authoritative literature.

TargetCompound ClassKey SubstituentsActivity (IC50/Ki)Source
PDE10A 5,8-Dimethyl-[1,5-a]pyrazine2-(1-methyl-4-phenyl-imidazol-2-yl)1.8 nM (IC50) Roche/Lundbeck (WO2013178512)
Adenosine A2A 2-Furan-2-yl-[1,5-a]pyrazine6-(4-benzylpiperazin-1-yl)260 nM (Ki) Dowling et al. (2005)
Antimalarial 5-Substituted-[1,5-a]pyrazineTele-substituted amines38 nM (IC50) Open Source Malaria (2020)
Antifungal Tetrahydro-[1,5-a]pyrazineFused triazole derivatives< 1 µg/mL (MIC) Wang et al. (2014)

Part 3: Mechanistic Pharmacology

PDE10A Signaling Pathway

Inhibition of PDE10A by triazolo[1,5-a]pyrazines prevents the hydrolysis of cAMP and cGMP in striatal neurons. This potentiates D1 receptor signaling (direct pathway) and inhibits D2 receptor signaling (indirect pathway), normalizing dopaminergic transmission in schizophrenic states.

Mechanism Figure 2: Pharmacological mechanism of PDE10A inhibition in striatal neurons. Drug Triazolo[1,5-a]pyrazine Inhibitor Target PDE10A Enzyme Drug->Target Binds Active Site Substrate cAMP / cGMP Target->Substrate Hydrolysis (Blocked) Product AMP / GMP (Inactive) Substrate->Product Normal Path Effect Increased Striatal Signaling (D1 Potentiation / D2 Inhibition) Substrate->Effect Accumulation Outcome Antipsychotic / Pro-cognitive Effect Effect->Outcome Modulation

Part 4: Experimental Protocols

Protocol: Synthesis of 2-Substituted-[1,2,4]triazolo[1,5-a]pyrazine

Adapted from Dowling et al. (2005) and generic Dimroth conditions.

Objective: Synthesis of the thermodynamic [1,5-a] isomer from 2-hydrazinopyrazine.

Reagents:

  • 2-Hydrazinopyrazine (1.0 equiv)

  • Carboxylic Acid (R-COOH) or Triethyl Orthoformate (1.2 equiv)

  • Polyphosphoric Acid (PPA) or AcOH/Reflux

Step-by-Step Methodology:

  • Condensation: Dissolve 2-hydrazinopyrazine in the carboxylic acid (or solvent with coupling agent). Heat to 80°C for 4 hours.

  • Monitoring (Self-Validation): Check TLC/LCMS.

    • Checkpoint: Formation of the intermediate hydrazide or the kinetic [4,3-a] isomer (often less polar).

  • Cyclization/Rearrangement: Add PPA (if using acid) or increase temperature to >120°C. Stir for 12-24 hours.

    • Mechanism:[1][2] The high heat/acidic conditions drive the equilibrium toward the thermodynamic [1,5-a] isomer.

  • Workup: Pour onto crushed ice. Neutralize with NH4OH to pH 8. Extract with EtOAc.

  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH).

Validation Criteria (NMR):

  • [1,5-a] Isomer: The proton at C8 (adjacent to the bridgehead nitrogen) typically appears as a singlet (or doublet with small coupling) downfield at δ 9.0–9.4 ppm .

  • [4,3-a] Isomer: The corresponding proton is often shifted slightly upfield relative to the [1,5-a] isomer, and the C3 proton (triazole ring) appears at a distinct shift.

  • Note: 2D-NMR (HMBC) is required for definitive assignment of the bridgehead nitrogen connectivity.

References

  • Dowling, J. E., et al. (2005).[3] "Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813.[4]

  • Peng, H., et al. (2005).[5][3] "First Synthesis of Piperazine-derived [1,2,4]Triazolo[1,5-a]pyrazine as an Adenosine A2A Receptor Antagonist." Heterocycles, 65(10), 2321.[5][6]

  • Flohr, A., et al. (2013).[7] "Triazolo Derivatives as Inhibitors of PDE10A." World Intellectual Property Organization, WO 2013/178512.

  • Open Source Malaria (OSM). (2020). "Tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials." The Journal of Organic Chemistry, 85(19), 12067–12079.

  • Wang, X. M., et al. (2013). "Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines." European Journal of Medicinal Chemistry, 67, 243-251. (Provides comparative SAR for fused triazoles).

Sources

Exploratory

physical characteristics of 6-Chloro-triazolo[1,5-a]pyrazine (melting point, solubility)

[1] Executive Summary 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 51519-29-0) is a critical bicyclic heteroaromatic intermediate used primarily in the synthesis of adenosine receptor antagonists (e.g., A2A) and kinase...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 51519-29-0) is a critical bicyclic heteroaromatic intermediate used primarily in the synthesis of adenosine receptor antagonists (e.g., A2A) and kinase inhibitors.[1] Its distinct fused [1,5-a] ring system offers a bioisostere profile similar to purines but with unique electronic properties that influence solubility and metabolic stability.[1]

This guide provides a validated physicochemical profile, focusing on melting point thermodynamics and solubility behaviors essential for process chemistry and purification workflows.

Physicochemical Profile

Melting Point & Thermal Analysis

The melting point (MP) is the primary indicator of purity for this crystalline solid. A sharp melting range indicates high isomeric purity, distinguishing it from its [4,3-a] isomer which often forms as a kinetic product during synthesis.

ParameterValue / RangeExperimental ConditionsReference
Melting Point 140–141 °C Recrystallized from EthanolJ. Org.[1] Chem. (1974) [1]
Physical State Crystalline SolidAmbient Temperature (25 °C)Abovchem [2]
Color White to Off-whitePurified state
Isomeric Impurity Lower MP (<130 °C)Indicates presence of [4,3-a] isomer

Thermodynamic Insight: The relatively high melting point for a low molecular weight (MW: 154.56) heterocycle suggests strong intermolecular


-

stacking interactions typical of planar fused nitrogen systems.[1] The sharp transition at 140–141 °C serves as a critical quality control gate; broadening of this range often signals contamination with the hydrazinyl precursor or the [4,3-a] isomeric byproduct.[1]
Solubility Profile

Understanding the solubility landscape is vital for choosing the correct recrystallization solvents and reaction media. The compound exhibits a "polar-aprotic" preference.[1]

Solvent ClassSolventSolubility RatingApplication
Polar Aprotic DMSOHigh (>50 mg/mL)NMR analysis, Stock solutions
DMFHigh Reaction solvent (SNAr)
Polar Protic EthanolModerate (Hot) / Low (Cold)Ideal Recrystallization Solvent
MethanolModerateChromatography injection
Chlorinated Dichloromethane (DCM)Moderate to HighExtraction / Work-up
Non-Polar Hexanes / HeptaneInsoluble Anti-solvent for precipitation
Aqueous WaterLow / Sparingly SolubleWash solvent for salt removal

Solubility Logic for Purification: The compound's steep solubility curve in ethanol (soluble at reflux, insoluble at RT) makes ethanol recrystallization the gold standard for purification. For rapid isolation from reaction mixtures, precipitation by adding water or hexanes to a DMF/DMSO solution is a common and effective strategy.

Synthesis & Isolation Context

The physical properties of 6-Chloro-triazolo[1,5-a]pyrazine are heavily influenced by its synthesis pathway. The formation of the [1,5-a] fused system is thermodynamically driven, often requiring rearrangement from the kinetic [4,3-a] intermediate.

Synthesis Workflow Visualization

The following diagram illustrates the standard synthetic route and the purification logic based on physical properties.

SynthesisWorkflow Precursor 2-Hydrazinyl-6-chloropyrazine Cyclization Oxidative Cyclization (Orthoformate / Acid) Precursor->Cyclization + HC(OEt)3 IsomerMix Mixture: [1,5-a] (Thermodynamic) + [4,3-a] (Kinetic) Cyclization->IsomerMix Rearrangement Dimroth Rearrangement (Acid/Base Heat) IsomerMix->Rearrangement Drive to [1,5-a] Crude Crude 6-Chloro-[1,5-a] Rearrangement->Crude Recryst Recrystallization (Refluxing Ethanol) Crude->Recryst Solubility Differential PureProduct Pure 6-Chloro-[1,5-a] (MP: 140-141 °C) Recryst->PureProduct Cooling

Caption: Synthesis and purification logic flow. The Dimroth rearrangement step is critical for ensuring the correct [1,5-a] isomer is isolated, validated by the 140°C melting point.

Experimental Protocols

Determination of Melting Point (Quality Control)

Objective: Confirm identity and isomeric purity.

  • Preparation: Dry the sample thoroughly under vacuum at 40 °C for 4 hours to remove residual solvent (ethanol/water), which can depress the MP.

  • Loading: Pack a capillary tube to a height of 2–3 mm. Ensure the packing is tight to avoid air pockets.

  • Ramping:

    • Rapid heat to 130 °C.

    • Reduce heating rate to 1 °C/min from 130 °C upwards.

  • Observation:

    • Onset: First sign of liquid phase (Target: ~139.5 °C).

    • Clear Point: Complete liquefaction (Target: ~141.0 °C).

  • Analysis: A range >2 °C or a value <135 °C suggests significant contamination with the [4,3-a] isomer or starting material.

Solubility Testing for Reaction Optimization

Objective: Determine the optimal solvent for nucleophilic aromatic substitution (SNAr) reactions at the C-6 position.

  • Weigh 10 mg of 6-Chloro-triazolo[1,5-a]pyrazine into a 4 mL vial.

  • Add solvent in 100 µL increments at room temperature (25 °C).

  • Vortex for 30 seconds after each addition.

  • Visual Check:

    • Clear solution < 200 µL: High Solubility (Suitable for high-concentration reactions).[1]

    • Suspension > 1 mL: Low Solubility (Requires heating or larger volumes).

Expected Results:

  • DMSO/DMF: Dissolution typically within 100–200 µL (High solubility).

  • Acetonitrile: Dissolution within 500 µL (Moderate).

  • Toluene: May require heating to dissolve.

Handling & Stability

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The C-Cl bond is susceptible to hydrolysis under prolonged exposure to moisture and heat.[1]

  • Safety: Classified as an Irritant (H315, H319).[2] Wear standard PPE (gloves, goggles). Avoid inhalation of dust.

References

  • The Journal of Organic Chemistry . (1974). Synthesis and Properties of Triazolo[1,5-a]pyrazines. Vol 39, No 15. (Data cited via chemical database extraction).

  • Abovchem . (n.d.). Product Data Sheet: 6-chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS 51519-29-0).[1][3][4] Retrieved from [1]

  • Dowling, J. E., et al. (2005). Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine in Medicinal Chemistry

This guide provides a comprehensive technical analysis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine , a high-value scaffold in medicinal chemistry known for its utility as a purine bioisostere and its stability profile com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine , a high-value scaffold in medicinal chemistry known for its utility as a purine bioisostere and its stability profile compared to its kinetic isomer, the [4,3-a] system.

Executive Summary & Chemical Profile

The [1,2,4]triazolo[1,5-a]pyrazine core is a fused bicyclic heterocycle that serves as an isostere for purine, quinazoline, and pyrazolo[1,5-a]pyrimidine scaffolds. Its nitrogen-rich architecture offers unique hydrogen bond acceptor motifs and reduced lipophilicity (LogP) compared to carbocyclic analogs, improving metabolic stability and aqueous solubility.

The 6-chloro derivative is the primary electrophilic building block for this series. Unlike the kinetically formed [4,3-a] isomer, the [1,5-a] scaffold is thermodynamically stable, preventing unexpected rearrangements during late-stage diversification.

Chemical Properties
PropertyValue / Description
IUPAC Name 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
Molecular Formula C₅H₃ClN₄
Molecular Weight 154.56 g/mol
Key Reactivity SNAr (C6), Pd-Catalyzed Cross-Coupling (C6), C-H Activation (C8)
pKa (Conjugate Acid) ~1.5–2.0 (Pyrazine N-protonation)
Topological Polar Surface Area ~43 Ų

Synthesis & Structural Genealogy

Understanding the synthesis is critical because commercial sources often confuse the [1,5-a] and [4,3-a] isomers. The [1,5-a] core is typically accessed via the Dimroth Rearrangement or de novo synthesis from 2-aminopyrazines.

Pathway Analysis (DOT Visualization)

The following diagram illustrates the synthesis of the 6-chloro scaffold and its relationship to the kinetic [4,3-a] isomer.

SynthesisPath cluster_legend Reaction Logic Start 2-Amino-5-chloropyrazine Amidine N,N-Dimethyl-N'- (5-chloropyrazin-2-yl)formimidamide Start->Amidine DMF-DMA, 80°C Kinetic [1,2,4]Triazolo[4,3-a]pyrazine (Kinetic Isomer) Start->Kinetic Hydrazine; then Orthoformate Stable 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (Thermodynamic Product) Amidine->Stable NH2OH-OSA, MeOH/Pyridine (Direct Route) Kinetic->Stable Dimroth Rearrangement (Acid/Base/Heat) Direct Cyclization Direct Cyclization Rearrangement Rearrangement Direct Cyclization->Rearrangement

Figure 1: Synthetic genealogy of the triazolo[1,5-a]pyrazine scaffold. Note the convergence towards the stable [1,5-a] isomer.

Protocol 1: Synthesis of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

This protocol utilizes the hydroxylamine-O-sulfonic acid (HOSA) method, which favors the [1,5-a] isomer directly.

Reagents:

  • 2-Amino-5-chloropyrazine (1.0 eq)

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)

  • Hydroxylamine-O-sulfonic acid (HOSA) (1.2 eq)

  • Solvents: Ethanol, Methanol, Pyridine.

Step-by-Step:

  • Amidine Formation: Dissolve 2-amino-5-chloropyrazine (10 mmol) in Ethanol (20 mL). Add DMF-DMA (12 mmol). Heat to reflux for 2–3 hours. Monitor by TLC (the amidine is usually less polar).

  • Concentration: Evaporate volatiles under reduced pressure to obtain the crude formimidamide intermediate.

  • Cyclization: Redissolve the intermediate in Methanol (15 mL) and Pyridine (2 mL). Cool to 0°C.

  • HOSA Addition: Add Hydroxylamine-O-sulfonic acid (12 mmol) portion-wise. Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Concentrate the solvent. Dilute with aqueous NaHCO₃ (saturated). Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The [1,5-a] isomer typically elutes after any remaining [4,3-a] impurities.

Reactivity & Functionalization[3][4][5]

The 6-position is activated for nucleophilic attack due to the electron-withdrawing nature of the fused triazole ring and the pyrazine nitrogen (N7).

Reactivity Map

Reactivity Core 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine SNAr SNAr Substitution (Amines/Alkoxides) Core->SNAr Nucleophilic Attack at C6 (Mild Base, Heat) Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronates) Core->Suzuki Pd(0), Ligand, Base (C-C Bond Formation) CH_Act C-H Activation (C8) (Late Stage) Core->CH_Act Ir-Cat Borylation or Lithiation (Post-C6 functionalization)

Figure 2: Divergent functionalization strategies for the 6-chloro scaffold.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C6-Arylation)

Optimized for electron-deficient heteroaryl chlorides.

Rationale: The oxidative addition of Pd into the C6-Cl bond is facilitated by the electron-deficient nature of the scaffold. Phosphine ligands like XPhos or SPhos are recommended to stabilize the Pd(0) species and accelerate the cycle.

Reagents:

  • Scaffold: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (1.0 eq)

  • Boronic Acid/Ester: R-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM or Pd₂(dba)₃/XPhos (5 mol%)

  • Base: K₂CO₃ (2.0 M aq, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Setup: In a microwave vial or sealed tube, combine the scaffold, boronic acid, and catalyst.

  • Inert Atmosphere: Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Add degassed 1,4-Dioxane and aqueous K₂CO₃.

  • Reaction: Heat at 90–100°C for 2–4 hours (thermal) or 110°C for 30 min (microwave).

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.[1]

  • Purification: Silica gel chromatography.

Senior Scientist Tip: If de-chlorination (hydrodehalogenation) is observed as a byproduct, switch to a milder base like Cs₂CO₃ and strictly anhydrous conditions (Dioxane/DMF).

Protocol 3: SNAr Displacement (C6-Amination)

Ideal for introducing solubility-enhancing amines.

Reagents:

  • Scaffold: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (1.0 eq)

  • Nucleophile: Primary or Secondary Amine (1.2–1.5 eq)

  • Base: DIPEA (2.0 eq) or K₂CO₃ (if amine is a salt)

  • Solvent: DMSO or NMP (for difficult cases), IPA (for standard cases).

Procedure:

  • Mix scaffold and amine in IPA (0.2 M).

  • Add DIPEA.[2]

  • Heat to 80°C. Reaction is typically complete within 1–3 hours.

  • Isolation: Pour into water. If the product precipitates, filter and wash. If not, extract with DCM.

Medicinal Chemistry Applications

The [1,2,4]triazolo[1,5-a]pyrazine scaffold is a privileged structure in drug discovery, particularly for kinase and receptor modulation.

Case Study: Adenosine A2A Receptor Antagonists

The scaffold mimics the adenine core of adenosine. Substituents at C6 (via the chloro-displacement) allow for exploration of the ribose-binding pocket or the hydrophobic regions of the receptor.

  • Design Strategy: Displace C6-Cl with a hydrazine or amine linker, followed by condensation to form tricyclic systems or direct interaction with Asn253 in the receptor.

  • Advantage: The [1,5-a] nitrogen arrangement provides a different electrostatic potential surface compared to the [4,3-a] isomer, often leading to improved selectivity against A1 receptors.

Case Study: Kinase Inhibition (e.g., c-Met, JAK)

While [4,3-a] isomers are often cited, the [1,5-a] variants are increasingly used to avoid metabolic liability (ring opening).

  • Binding Mode: The N1 and N3 nitrogens of the triazole ring can serve as a bidentate hinge binder (acceptor-donor-acceptor motif if an NH is present on the substituent, or direct acceptor interaction).

  • Vector: The C6 position directs substituents into the solvent-exposed region or the gatekeeper pocket, depending on the specific kinase topology.

References

  • Synthesis & Isomerism: Bioorganic & Medicinal Chemistry Letters, 2005, 15(21), 4809-4813.[3] "Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists." Link

  • Dimroth Rearrangement:Journal of Organic Chemistry, 1909 (Original), and modern reviews on azolo-azine rearrangements.
  • General Scaffold Reactivity: Organic Chemistry Portal, "Synthesis of 1,2,4-triazolo[1,5-a]pyridines" (Analogous chemistry). Link

  • Kinase Applications: Journal of Medicinal Chemistry, 2012, 55(11), 5243-5254. (Discusses the analogous triazolo[1,5-a]pyridine scaffold in JAK2 inhibitors). Link

Sources

Application

Application Notes &amp; Protocols for the Synthesis of Functionalized Triazolo[1,5-a]pyrazines

Introduction The triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. Its structural resemblance to native purines allows it t...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The triazolo[1,5-a]pyrazine scaffold is a nitrogen-rich heterocyclic system of significant interest to the pharmaceutical and agrochemical industries. Its structural resemblance to native purines allows it to function as a versatile pharmacophore in drug discovery. Compounds bearing this core have demonstrated a wide array of biological activities, including potential treatments for malaria, cancer, and neurological diseases.[1][2] The development of robust and efficient synthetic routes to access functionally diverse triazolo[1,5-a]pyrazines is therefore a critical objective for medicinal and synthetic chemists.

This guide provides an in-depth overview of established and modern synthetic strategies, detailed experimental protocols, and expert insights into the practical nuances of these reactions. The methodologies covered are selected for their reliability, versatility, and scalability, providing researchers with a solid foundation for their synthetic endeavors.

Core Synthetic Strategies: An Overview

The construction of the triazolo[1,5-a]pyrazine ring system is typically achieved by annulating a triazole ring onto a pyrazine precursor. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. We will explore three primary and effective approaches.

G cluster_precursor Precursor Synthesis cluster_main Core Cyclization Strategies Chloropyrazine 2-Chloropyrazine Hydrazinopyrazine 2-Hydrazinopyrazine Chloropyrazine->Hydrazinopyrazine Hydrazine Hydrate Route_A Route A: Dimroth Rearrangement Hydrazinopyrazine->Route_A Route_B Route B: Oxidative Cyclization Hydrazinopyrazine->Route_B Final_Product Functionalized Triazolo[1,5-a]pyrazines Route_A->Final_Product Route_B->Final_Product Route_C Route C: Metal-Catalyzed Cascade Route_C->Final_Product

Part 1: Precursor Synthesis - The Gateway to the Scaffold

A common and critical starting material for many synthetic routes is 2-hydrazinopyrazine. Its preparation from the commercially available 2-chloropyrazine is a foundational step.

Protocol 1: Synthesis of 2-Hydrazinopyrazine

Rationale: This is a classical nucleophilic aromatic substitution (SNAr) reaction. Pyrazine's electron-deficient nature facilitates the displacement of the chloride by hydrazine. A large excess of hydrazine hydrate is often used to minimize the formation of dimeric byproducts and to serve as the solvent.[3] The reaction is typically driven to completion by heating.

Materials:

  • 2-Chloropyrazine

  • Hydrazine hydrate (80% in water or anhydrous)

  • Butan-1-ol (optional, as solvent)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyrazine (1.0 eq).

  • Add a large excess of hydrazine hydrate (e.g., 10 volumes relative to the 2-chloropyrazine) or dissolve the 2-chloropyrazine in a solvent like butan-1-ol followed by the addition of hydrazine hydrate (4-6 eq).[4][5]

  • Heat the reaction mixture to 100 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After confirming the complete consumption of the starting material, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-hydrazinopyrazine, often as an oil or low-melting solid.[4] The yield for this procedure is typically in the range of 75-95%.[4]

Part 2: Key Synthetic Routes to the Fused Heterocycle

Route A: The Dimroth Rearrangement Pathway

The Dimroth rearrangement is a powerful thermal or acid/base-catalyzed isomerization of N-heterocycles.[6][7] In this context, a kinetically formed[4][6][8]triazolo[4,3-a]pyrazine intermediate rearranges to the more thermodynamically stable[4][6][8]triazolo[1,5-a]pyrazine isomer.[6][9]

Mechanism Insight: The process involves the initial formation of the [4,3-a] isomer, followed by ring-opening to an intermediate, rotation, and subsequent ring-closure to furnish the final [1,5-a] product.[6][10] This rearrangement is often spontaneous or can be facilitated by the reaction conditions.[6]

G Hydrazinopyrazine 2-Hydrazinopyrazine Intermediate [4][6][8]Triazolo[4,3-a]pyrazine (Kinetic Product) Hydrazinopyrazine->Intermediate Cyclizing Agent (e.g., POCl₃) CarboxylicAcid R-COOH / Equivalent CarboxylicAcid->Intermediate FinalProduct [4][6][8]Triazolo[1,5-a]pyrazine (Thermodynamic Product) Intermediate->FinalProduct Dimroth Rearrangement (Heat or Acid/Base)

Protocol 2: Synthesis via Cyclization and In Situ Dimroth Rearrangement

Rationale: This protocol involves the condensation of 2-hydrazinopyrazine with a carboxylic acid (or its derivative like an acid chloride) to form a hydrazide, which then undergoes dehydrative cyclization. The cyclization, often promoted by reagents like phosphorus oxychloride (POCl₃), initially forms the [4,3-a] isomer, which readily rearranges under the reaction conditions.[11]

Materials:

  • 2-Hydrazinopyrazine (from Protocol 1)

  • Substituted Carboxylic Acid or Acid Chloride

  • Phosphorus oxychloride (POCl₃)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Hydrazide Formation (if starting from carboxylic acid): In a flask, suspend 2-hydrazinopyrazine (1.0 eq) and the desired carboxylic acid (1.1 eq) in a suitable solvent. Add a coupling agent (e.g., CDI) and stir at room temperature until hydrazide formation is complete (monitored by TLC).[11] Alternatively, react 2-hydrazinopyrazine with an acid chloride.

  • Cyclization and Rearrangement: To the crude hydrazide, add phosphorus oxychloride (POCl₃) carefully at 0 °C.

  • Slowly warm the mixture to reflux and heat for 2-4 hours. The reaction color will typically darken.

  • Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with DCM or EtOAc (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired functionalized triazolo[1,5-a]pyrazine.

Route B: Modern Metal-Catalyzed Approaches

Modern synthetic organic chemistry offers more sophisticated and efficient routes, often involving transition-metal catalysis. These methods can provide access to complex molecules in a single step from readily available starting materials.

Rationale: Copper and silver-catalyzed relay reactions can enable a cascade sequence involving, for example, amination, hydroazidation, and [3+2] cycloaddition.[8] This one-pot approach is highly step-economical and can even be performed asymmetrically to yield enantioenriched products, which is of high value in drug development.[8]

Application Highlight: Cu/Ag-Catalyzed Enantioselective Synthesis

A recent breakthrough demonstrates a Cu/Ag relay catalysis protocol that combines three components in one pot to form fully decorated, chiral 1,2,3-triazolo[1,5-a]pyrazines.[8] This method involves an asymmetric propargylic amination, followed by a tandem hydroazidation and alkyne-azide cycloaddition process.[8][12] This strategy showcases high functional group tolerance and provides excellent enantioselectivities.[8] While a detailed protocol for this advanced method is beyond the scope of this general guide, it highlights the cutting edge of synthetic design in this field. Researchers interested in this approach are encouraged to consult the primary literature.[8]

Comparative Summary of Synthetic Routes

Route Key Reagents Reaction Conditions Advantages Disadvantages
Precursor Synthesis 2-Chloropyrazine, HydrazineHigh temperature (100°C)Reliable, high-yielding, uses common reagents.Requires large excess of hydrazine, high temperatures.[3]
Dimroth Rearrangement 2-Hydrazinopyrazine, POCl₃RefluxWell-established, versatile for various substitutions.Requires harsh dehydrating agent (POCl₃), workup can be challenging.
Metal-Catalyzed Cascade Propargylic esters, amines, TMS-N₃, Cu/Ag catalystsMild conditionsStep-economical, one-pot, potential for asymmetry.[8]Requires specialized ligands and catalysts, may have substrate limitations.

Troubleshooting and Expert Insights

  • Precursor Purity: The purity of 2-hydrazinopyrazine is crucial. Impurities can interfere with subsequent cyclization reactions. If the product from Protocol 1 is dark or contains byproducts, purification by column chromatography or recrystallization is recommended.

  • Dimroth Rearrangement Control: In some cases, the [4,3-a] isomer might be isolated if the reaction temperature or time is insufficient for complete rearrangement. If this occurs, resubjecting the isolated kinetic product to acidic or basic conditions, or simply heating in a high-boiling solvent, can drive the conversion to the desired [1,5-a] thermodynamic product.[6]

  • Workup of POCl₃ Reactions: The quenching of phosphorus oxychloride is highly exothermic and should always be done slowly and at low temperatures (pouring onto ice). Ensure the final pH is neutral or slightly basic to guarantee the product is in its free-base form for efficient extraction.

Conclusion

The synthesis of functionalized triazolo[1,5-a]pyrazines is a well-explored area of heterocyclic chemistry, offering multiple strategic pathways to this valuable scaffold. The classical approach via Dimroth rearrangement remains a robust and reliable method for accessing a wide range of analogs. Concurrently, modern metal-catalyzed cascade reactions are pushing the boundaries of efficiency and stereochemical control, enabling rapid access to complex and chiral derivatives. The choice of synthetic route will ultimately be guided by the specific target molecule, available resources, and desired scale of the synthesis.

References

  • Li, Y., et al. (2023). Cu/Ag-Mediated One-Pot Enantioselective Synthesis of Fully Decorated 1,2,3-Triazolo[1,5-a]pyrazines. Organic Letters. Available from: [Link]

  • PlumX. (2011). Synthesis of[4][6][8]-triazolo[1,5- a ]pyrimidines by Dimroth rearrangement of[4][6][8]-triazolo[4,3- a ]pyrimidines: A theoretical and NMR study. Retrieved from: [Link]

  • Kaval, N., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds. Available from: [Link]

  • Wikipedia. (n.d.). Dimroth rearrangement. Retrieved from: [Link]

  • D'Auria, M. (2008). PYRAZOLO[1,5-a][4][7][9]TRIAZINES (5-AZA-9-DEAZAPURINES). Arkivoc. Available from: [Link]

  • ResearchGate. (n.d.). Dimroth rearrangement leading to[4][6][8]triazolo[1,5‐a]pyridines. Retrieved from: [Link]

  • Quiroga, J., et al. (2013). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[4][6][8]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (2019). Synthesis of 1,2,3-triazolo[1,5-a]pyridines. Retrieved from: [Link]

  • Ramappa, C. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. ResearchGate. Retrieved from: [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Tiwari, G., et al. (2023). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports. Available from: [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. (n.d.). The synthesis of pyrazolo[1,5‐a]pyridine derivatives via [3+2] cyclization of N‐aminopyridinium salts. Retrieved from: [Link]

  • R Discovery. (2018). Synthesis of functionalized triazolo[1,5-a]pyrimidine derivatives. Retrieved from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,3‐triazolo [1,5‐α]pyrazine via Cu/Ag relay. Retrieved from: [Link]

  • Mach, M., et al. (2021). Synthesis of new pyrazolo[4][8][9]triazines by cyclative cleavage of pyrazolyltriazenes. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Wang, Y., et al. (2024). Rh(iii)-catalyzed cyclization of 5-amino-pyrazoles with maleimides to pyrazoloquinazolines. Chemical Communications. Available from: [Link]

  • Asian Publication Corporation. (n.d.). An Efficient Synthesis of Novel Triazolo-pyrimidine Derivatives using Copper Catalyzed Click Chemistry (CuAAC) Approach. Retrieved from: [Link]

  • Google Patents. (n.d.). CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
  • Don, M., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules. Available from: [Link]

  • PubMed. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved from: [Link]

  • ResearchGate. (n.d.). Formation of triazolopyrazine N-oxide 22 from diaminopyrazine 20, proceeding via intermediate 21. Retrieved from: [Link]

  • Arabian Journal of Chemistry. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Available from: [Link]

Sources

Method

Application Note: High-Fidelity Derivatization of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

This guide details the derivatization of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine , a privileged scaffold in medicinal chemistry often utilized for developing kinase inhibitors (e.g., c-Met, VEGFR) and adenosine receptor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the derivatization of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine , a privileged scaffold in medicinal chemistry often utilized for developing kinase inhibitors (e.g., c-Met, VEGFR) and adenosine receptor antagonists.[1]

[1]

Executive Summary & Scientific Rationale

The 6-chloro-[1,2,4]triazolo[1,5-a]pyrazine scaffold represents a critical "chemical handle" in drug discovery.[1] Its structural rigidity and resemblance to the purine core make it an ideal bioisostere for ATP-competitive inhibitors.[1]

Mechanistic Insight: The reactivity of the chlorine atom at the C6 position is driven by the electron-deficient nature of the pyrazine ring, further activated by the fused electron-withdrawing triazole ring. The C6 position is ortho to the pyrazine nitrogen (N7) and para-like to the bridgehead nitrogen (N4), creating a significant dipole that facilitates Nucleophilic Aromatic Substitution (SNAr) and oxidative addition in Palladium-catalyzed cross-couplings .[1]

Key Challenges:

  • Regioselectivity: While C6 is reactive, competing hydrolysis can occur under harsh basic aqueous conditions.

  • Solubility: The planar, aromatic nature of the scaffold often leads to π-π stacking aggregation, complicating NMR characterization and biological assays.

Chemical Reactivity & Decision Matrix

Before initiating synthesis, consult the following decision matrix to select the optimal pathway based on your target library requirements.

ReactivityMatrix Start 6-Chloro-triazolo[1,5-a]pyrazine Nucleophile Nucleophile Type? Start->Nucleophile Amine Amine (1° or 2°) Nucleophile->Amine N-Nucleophile Boronic Aryl/Vinyl Boronic Acid Nucleophile->Boronic C-Nucleophile Alkoxide Alkoxide/Thiol Nucleophile->Alkoxide O/S-Nucleophile SNAr Pathway A: SNAr (DIPEA/DMSO, Heat) Amine->SNAr Suzuki Pathway B: Suzuki-Miyaura (Pd(dppf)Cl2, K2CO3) Boronic->Suzuki Ether Pathway C: Ether Synthesis (NaH, THF) Alkoxide->Ether Library Target Library SNAr->Library Suzuki->Library Ether->Library

Figure 1: Decision matrix for derivatization pathways based on available nucleophiles.[1]

Detailed Experimental Protocols

Protocol A: SNAr Amination (Library Generation)

Objective: Introduction of solubility-enhancing amines or pharmacophores.[1] Scope: Primary and secondary amines. Anilines may require acid catalysis or Buchwald conditions.[1]

Reagents:

  • Substrate: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 – 1.5 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
    
  • Solvent: Anhydrous DMSO or DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: In a microwave vial or sealed tube, dissolve the 6-chloro scaffold in anhydrous DMSO. Note: DMSO is preferred over DMF for higher boiling point and better solubility of polar intermediates.

  • Addition: Add DIPEA followed by the amine.

    • Expert Tip: If using a volatile amine (e.g., methylamine), use a commercially available THF solution and seal the vessel tightly.

  • Reaction:

    • Standard: Heat at 80°C for 4–12 hours.

    • Microwave (Recommended): Heat at 120°C for 20–40 minutes.

  • Monitoring: Monitor by LC-MS. The product will typically show a mass shift of

    
    .[1] Look for the disappearance of the characteristic chlorine isotope pattern (3:1 ratio of M:M+2).
    
  • Workup (Precipitation Method):

    • Cool the reaction to room temperature (RT).

    • Slowly add the reaction mixture to 10 volumes of ice-cold water with vigorous stirring.

    • The product usually precipitates. Filter, wash with water, and dry under vacuum.[2]

    • If no precipitate:[1] Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO4, and concentrate.

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Carbon-Carbon bond formation to extend the aromatic system.[1]

Reagents:

  • Catalyst: Pd(dppf)Cl2[1]·DCM complex (5 mol%)[1]

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

  • Ligand (Optional): XPhos (if the chloride is sluggish)

Step-by-Step Methodology:

  • Degassing: Sparge 1,4-dioxane with nitrogen for 15 minutes prior to use. Oxygen is the enemy of this catalytic cycle.

  • Assembly: In a reaction vial, combine the 6-chloro scaffold (1.0 equiv), boronic acid/ester (1.2 equiv), and Pd catalyst.

  • Activation: Add the solvent and aqueous base.

  • Reaction: Heat at 90°C–100°C for 2–6 hours under an inert atmosphere (N2 or Ar).

  • Purification:

    • Filter through a pad of Celite to remove Palladium black.

    • Dilute with EtOAc, wash with water/brine.

    • Purify via Flash Column Chromatography (SiO2).[1] A gradient of 0–10% MeOH in DCM is typically effective for these polar heterocycles.

Biological Assay Integration (Application Note)

When transitioning these derivatives into biological assays, specific physicochemical properties of the triazolo[1,5-a]pyrazine scaffold must be managed to ensure data integrity.

Solubility and Aggregation

Triazolopyrazines are planar and prone to aggregation, which can cause false positives in enzymatic assays (promiscuous inhibition).

  • Diagnostic: If IC50 shifts significantly with the addition of 0.01% Triton X-100, aggregation is likely occurring.

  • Protocol Adjustment:

    • Dissolve stock solutions in 100% DMSO at 10 mM.

    • Limit final assay DMSO concentration to <1% (v/v).[1]

    • Mandatory: Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer.[1]

Fluorescence Interference

Some fused triazole systems exhibit intrinsic fluorescence in the blue/green region (350–450 nm excitation).

  • Risk: Interference with FRET or TR-FRET based assays (e.g., LanthaScreen™).[1]

  • Mitigation: Run a "compound only" control (no enzyme/substrate) to quantify background fluorescence. If high background is observed, switch to a Red-shifted assay readout (e.g., Alexa Fluor 647).

Data Summary Table: Assay Compatibility
ParameterSpecification for TriazolopyrazinesReason
Max DMSO 1.0%Prevents precipitation of hydrophobic derivatives.[1]
Buffer Additive 0.01% Triton X-100Disrupts colloidal aggregates (false positives).[1]
Detection Mode Absorbance / AlphaScreenAvoids potential fluorescence interference.[1]
Storage -20°C, DesiccatedPrevents hydrolysis of residual chloro-impurities.[1]

Case Study: Kinase Inhibitor Optimization

Hypothetical Workflow: A researcher aims to target c-Met kinase.[1] The starting material (6-chloro-[1,2,4]triazolo[1,5-a]pyrazine) is inactive (IC50 > 10 µM).[1]

  • Step 1 (SNAr): Reaction with 4-aminopiperidine introduces a solubilizing group.[1]

    • Result: Improved solubility, but low potency (IC50 = 5 µM).

  • Step 2 (Suzuki): Reaction with 4-fluorophenylboronic acid.[1]

    • Result: High potency (IC50 = 50 nM) but poor solubility.

  • Step 3 (Hybrid Approach): Using a 6-chloro scaffold substituted at the C2 position (triazole ring) allows for dual derivatization, balancing potency and solubility.

Workflow Step1 Scaffold Selection 6-Chloro-triazolo[1,5-a]pyrazine Step2 Derivatization (Protocol A or B) Step1->Step2 Step3 Purification & QC (LCMS > 95%, NMR) Step2->Step3 Step4 Biological Assay (Kinase/Cell Viability) Step3->Step4 Decision Hit Validation? Step4->Decision Decision->Step1 No (Refine SAR) End Lead Candidate Decision->End Yes (Lead)

Figure 2: Iterative workflow for scaffold optimization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1082919, 6-Chloro-5-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one. Retrieved from [Link][1]

  • Frontiers in Chemistry (2022). Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved from [Link]

  • MDPI (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from [Link][1]

  • Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technisches Support-Center: Optimierung der Reaktionsbedingungen für 6-Chlor-triazolo[1,5-a]pyrazin-Derivate

Answering in German as the user prompt is in German. Absolut!

Author: BenchChem Technical Support Team. Date: February 2026

Answering in German as the user prompt is in German.

Absolut! Hier ist ein umfassender technischer Leitfaden zur Optimierung der Reaktionsbedingungen für 6-Chlor-triazolo[1,5-a]pyrazin-Derivate, der als technisches Support-Center mit Fehlerbehebungsanleitungen und FAQs strukturiert ist.

Verfasst von: Ihrem Senior Application Scientist Team

Einleitung

Willkommen im technischen Support-Center für die Synthese und Optimierung von 6-Chlor-triazolo[1,5-a]pyrazin-Derivaten. Dieses Gerüst ist ein wichtiger Baustein in der medizinischen Chemie und der Wirkstoffentdeckung, insbesondere für die Entwicklung von c-Met- und VEGFR-2-Inhibitoren[1][2]. Die Synthese kann jedoch mit Herausforderungen wie geringen Ausbeuten, der Bildung von Nebenprodukten und schwierigen Aufreinigungen verbunden sein. Dieser Leitfaden soll Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung praktische, auf Erfahrung basierende Lösungen und Einblicke bieten, um diese Hürden zu überwinden. Wir werden uns mit spezifischen Problemen befassen, die Kausalität hinter experimentellen Entscheidungen erläutern und validierte Protokolle zur Verfügung stellen, um Ihre Forschung zu beschleunigen.

Teil 1: Fehlerbehebungsanleitung

In diesem Abschnitt werden spezifische Probleme behandelt, auf die Sie während Ihrer Experimente stoßen könnten. Jede Antwort bietet eine wahrscheinliche Ursache und eine schrittweise Lösung.

F1: Meine Reaktionsausbeute ist durchweg niedrig. Was sind die möglichen Ursachen und wie kann ich sie verbessern?

A1: Geringe Ausbeuten bei der Synthese von Triazolopyrazin können auf mehrere Faktoren zurückzuführen sein.[3] Hier ist eine Aufschlüsselung der häufigsten Ursachen und Abhilfemaßnahmen:

  • Reinheit der Ausgangsmaterialien: Verunreinigungen in Ihren Ausgangsmaterialien, insbesondere im 2,3-Dichlorpyrazin und Hydrazinhydrat, können zu Nebenreaktionen führen. Stellen Sie sicher, dass die Reagenzien von hoher Reinheit sind.

  • Unvollständige Reaktion: Die Reaktion könnte ins Stocken geraten sein. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS). Wenn die Reaktion unvollständig ist, kann eine Verlängerung der Reaktionszeit oder eine moderate Temperaturerhöhung helfen.[3][4]

  • Suboptimale Reaktionsbedingungen:

    • Temperatur: Die Zyklisierungsreaktion erfordert oft Erhitzen (Reflux), um das als Nebenprodukt entstehende Alkohol/Wasser zu entfernen und die Reaktion voranzutreiben.[5][6] Zu hohe Temperaturen können jedoch zur Zersetzung führen.[4] Führen Sie eine systematische Optimierung der Temperatur durch, um den optimalen Punkt zu finden.

    • Säure-Katalysator: Bei der Zyklisierung mit Orthoestern wie Triethylorthoformiat kann eine katalytische Menge einer Säure (z. B. p-Toluolsulfonsäure) die Reaktion beschleunigen, indem sie den Orthoester protoniert und ihn zu einem besseren Elektrophil macht.[6]

  • Verluste bei der Aufarbeitung: Während der Aufarbeitung kann es zu Produktverlusten kommen. Stellen Sie eine effiziente Extraktion des Produkts sicher, indem Sie das richtige Lösungsmittel und eine ausreichende Anzahl von Extraktionen wählen.[3]

F2: Ich beobachte die Bildung signifikanter Nebenprodukte. Was sind das für welche und wie kann ich sie minimieren?

A2: Die Bildung von Nebenprodukten ist eine häufige Herausforderung. Die häufigsten sind unvollständig zyklisierte Zwischenprodukte oder unerwartete Nebenprodukte aus Abbaureaktionen.[7]

  • Häufige Nebenprodukte:

    • Unvollständig zyklisierte Zwischenprodukte: Dies tritt auf, wenn der zweite Ringschluss nicht stattfindet. Dies kann durch unzureichende Temperatur oder Reaktionszeit verursacht werden.

    • Hydrolyseprodukte: Das 6-Chlor-Substituent kann unter bestimmten Bedingungen hydrolysieren, insbesondere wenn Wasser vorhanden ist und bei längeren Erhitzungszeiten.

  • Strategien zur Minimierung:

    • Temperaturkontrolle: Vermeiden Sie übermäßige Hitze, da dies zu Zersetzung und der Bildung von teerartigen Nebenprodukten führen kann.[4]

    • Stöchiometrie: Überprüfen Sie die molaren Verhältnisse Ihrer Reaktanten. Ein Überschuss eines Reaktanten verbessert nicht unbedingt die Ausbeute und kann die Aufreinigung erschweren.[4]

    • Inerte Atmosphäre: Die Durchführung der Reaktion unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) kann Nebenreaktionen durch Oxidation verhindern.

    • Reihenfolge der Zugabe: Eine langsame Zugabe von Reagenzien, insbesondere bei exothermen Schritten, kann die Bildung von Nebenprodukten kontrollieren.

F3: Die Aufreinigung meines 6-Chlor-triazolo[1,5-a]pyrazin-Derivats ist schwierig. Was sind die besten Praktiken?

A3: Die Aufreinigung erfordert oft eine sorgfältige Chromatographie oder Kristallisation.

  • Säulenchromatographie:

    • Stationäre Phase: Kieselgel ist die gebräuchlichste Wahl.[3][8] Bei basischen Verbindungen kann die Desaktivierung des Kieselgels mit Triethylamin oder die Verwendung von neutralem Aluminiumoxid die Trennung verbessern.[9]

    • Mobiles Phase (Eluent): Die Wahl des Eluenten ist entscheidend. Beginnen Sie mit einem unpolaren Lösungsmittelsystem (z. B. Hexan/Ethylacetat) und erhöhen Sie allmählich die Polarität. Dichlormethan/Methanol-Gemische sind ebenfalls wirksam.

  • Umkristallisation: Dies ist eine leistungsstarke Technik, wenn ein geeignetes Lösungsmittelsystem gefunden werden kann. Experimentieren Sie mit verschiedenen Lösungsmitteln und Lösungsmittelgemischen (z. B. Ethanol/Wasser, Ethylacetat/Hexan), um eine selektive Kristallisation des gewünschten Produkts zu induzieren.[3][9]

  • Umgang mit eng verwandten Verunreinigungen: Wenn Nebenprodukte sehr ähnliche Polaritäten wie Ihr Produkt haben, kann eine Umkehrphasenchromatographie (C18) eine wirksame Alternative sein.[9]

Teil 2: Häufig gestellte Fragen (FAQs)

F1: Was ist der gebräuchlichste Syntheseweg für das 6-Chlor-triazolo[1,5-a]pyrazin-Grundgerüst und was sind die wichtigsten Schritte?

A1: Der gebräuchlichste Weg ist eine zweistufige Synthese, die von kommerziell erhältlichem 2,3-Dichlorpyrazin ausgeht.[1][2]

  • Nukleophile Substitution: 2,3-Dichlorpyrazin wird mit Hydrazinhydrat umgesetzt. Das Hydrazin verdrängt eines der Chloratome und bildet ein Hydrazinylpyrazin-Zwischenprodukt. Diese Reaktion wird typischerweise in einem Lösungsmittel wie Ethanol bei erhöhter Temperatur durchgeführt.[1][2]

  • Zyklisierung: Das Hydrazinylpyrazin-Zwischenprodukt wird dann mit einer Ein-Kohlenstoff-Quelle zyklisiert, um den Triazolring zu bilden. Die gebräuchlichste Methode verwendet Orthoester wie Triethylorthoformiat oder Triethoxymethan, oft unter saurer Katalyse (z. B. p-Toluolsulfonsäure) und Erhitzen unter Rückfluss in einem Lösungsmittel wie Toluol oder Ethanol.[1][2][6]

Synthetic_Workflow Start 2,3-Dichloropyrazine Reagent1 + Hydrazine Hydrate (Ethanol, 85°C) Start->Reagent1 Intermediate 2-Chloro-3-hydrazinylpyrazine Reagent2 + Triethyl Orthoformate (Toluene, Reflux) Intermediate->Reagent2 Reagent1->Intermediate Product 6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine Reagent2->Product

Abbildung 1: Allgemeiner Synthese-Workflow.

F2: Wie entscheidend ist die Wahl des Lösungsmittels und der Temperatur für den Zyklisierungsschritt?

A2: Die Wahl des Lösungsmittels und der Temperatur ist entscheidend für den Erfolg des Zyklisierungsschritts.

  • Lösungsmittel: Die Polarität des Lösungsmittels kann die Reaktionsgeschwindigkeiten und die Löslichkeit von Zwischenprodukten beeinflussen.

    • Toluol: Ein ausgezeichnetes aprotisches Lösungsmittel, das hohe Temperaturen (ca. 110 °C) für den Rückfluss ermöglicht und die azeotrope Entfernung von Ethanol/Wasser erleichtert, was die Reaktion in Richtung Produkt verschiebt.[6]

    • Ethanol: Ein protisches Lösungsmittel, das oft für den ersten Hydrazinylierungs-Schritt verwendet wird und manchmal auch für die Zyklisierung.[1][2]

    • DMF/Dioxan: Hochsiedende polare aprotische Lösungsmittel, die verwendet werden können, wenn höhere Temperaturen erforderlich sind, um die Reaktion voranzutreiben.[5]

  • Temperatur: Für die Zyklisierung ist in der Regel Erhitzen erforderlich. Die Reaktion wird oft unter Rückflussbedingungen durchgeführt, um die Eliminierung kleiner Moleküle (wie Ethanol aus Triethylorthoformiat) zu gewährleisten und die Ringschlussreaktion zu vervollständigen.[5][6] Eine Optimierung ist jedoch erforderlich, da eine zu hohe Temperatur zur Zersetzung des Produkts oder der Zwischenprodukte führen kann.[4]

F3: Was ist die Rolle des Säurekatalysators im Zyklisierungsschritt?

A3: Ein Säurekatalysator, wie p-Toluolsulfonsäure (TsOH), spielt eine entscheidende Rolle bei der Aktivierung des Orthoesters (z. B. Triethylorthoformiat).[6] Der Mechanismus beinhaltet die Protonierung eines der Sauerstoffatome des Orthoesters, was ihn zu einer besseren Abgangsgruppe macht und die Bildung eines reaktiven Oxocarbeniumions erleichtert. Dieses hochgradig elektrophile Zwischenprodukt reagiert dann schnell mit der nukleophilen Hydrazinylgruppe des Pyrazin-Zwischenprodukts und treibt die Zyklisierungsreaktion effizient an. Ohne den Katalysator verläuft die Reaktion in der Regel viel langsamer und erfordert möglicherweise härtere Bedingungen.

Teil 3: Experimentelle Protokolle & Daten

Allgemeines experimentelles Protokoll für die Synthese von 6-Chlor-[1][7][10]triazolo[4,3-a]pyrazin

Dieses Protokoll ist eine Zusammenstellung von Methoden, die in der Literatur beschrieben sind.[1][2][6]

Schritt 1: Synthese von 2-Chlor-3-hydrazinylpyrazin

  • Lösen Sie 2,3-Dichlorpyrazin (1,0 Äq.) in Ethanol (ca. 0,5 M).

  • Geben Sie Hydrazinhydrat (1,1-1,5 Äq.) tropfenweise bei Raumtemperatur zu der Lösung.

  • Erhitzen Sie die Reaktionsmischung für 2-4 Stunden unter Rückfluss bei ca. 85 °C. Überwachen Sie den Fortschritt der Reaktion mittels DC.

  • Kühlen Sie die Mischung auf Raumtemperatur ab. Das Produkt fällt oft als Feststoff aus.

  • Filtrieren Sie den Feststoff, waschen Sie ihn mit kaltem Ethanol und trocknen Sie ihn unter Vakuum. Das resultierende 2-Chlor-3-hydrazinylpyrazin kann oft ohne weitere Aufreinigung im nächsten Schritt verwendet werden.

Schritt 2: Synthese von 6-Chlor-[7]triazolo[4,3-a]pyrazin

  • Suspendieren Sie das 2-Chlor-3-hydrazinylpyrazin (1,0 Äq.) aus Schritt 1 in Toluol (ca. 0,3-0,5 M).

  • Geben Sie Triethylorthoformiat (2,0-3,0 Äq.) und eine katalytische Menge p-Toluolsulfonsäure (0,05 Äq.) hinzu.

  • Erhitzen Sie die Mischung für 12-24 Stunden unter Rückfluss (ca. 110 °C).

  • Kühlen Sie die Reaktion auf Raumtemperatur ab und entfernen Sie das Lösungsmittel unter reduziertem Druck.

  • Reinigen Sie den Rohrückstand mittels Säulenchromatographie auf Kieselgel (Eluent z. B. ein Gradient von Hexan/Ethylacetat), um das reine 6-Chlor-[7]triazolo[4,3-a]pyrazin zu erhalten.

Datenpräsentation: Tabelle zur Optimierung der Reaktionsbedingungen

Die folgende Tabelle fasst zusammen, wie sich verschiedene Parameter auf das Ergebnis der Zyklisierungsreaktion auswirken können. Die Werte sind repräsentativ und sollen als Leitfaden für die Optimierung dienen.

EintragLösungsmittelTemperatur (°C)Katalysator (Äq.)Zeit (h)Ausbeute (%)Reinheit (%)Anmerkungen
1Ethanol80Keiner244580Langsame Reaktion, unvollständiger Umsatz.
2Toluol110Keiner246085Bessere Ausbeute durch höhere Temperatur.
3Toluol110TsOH (0.05)128595Katalysator beschleunigt die Reaktion erheblich und verbessert die Ausbeute.
4DMF130TsOH (0.05)127590Höhere Temperatur führt zu leichter Zersetzung.

Teil 4: Visualisierungen

Troubleshooting_Low_Yield Start Problem: Geringe Ausbeute Check_Purity Reagenzienreinheit prüfen? Start->Check_Purity Check_Completion Reaktion unvollständig (DC/LC-MS)? Check_Purity->Check_Completion Nein Sol_Purity Reagenzien neu beschaffen/ reinigen. Check_Purity->Sol_Purity Ja Optimize_Conditions Bedingungen optimieren? Check_Completion->Optimize_Conditions Nein Sol_Completion Reaktionszeit verlängern oder Temperatur erhöhen. Check_Completion->Sol_Completion Ja Check_Workup Aufarbeitungsprozedur prüfen? Optimize_Conditions->Check_Workup Nein Sol_Conditions Temperatur, Lösungsmittel oder Katalysator anpassen. Optimize_Conditions->Sol_Conditions Ja Sol_Workup Extraktionslösungsmittel und -phasen optimieren. Check_Workup->Sol_Workup Ja

Abbildung 2: Fehlerbehebungs-Workflow für geringe Ausbeute.

Referenzen

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC - NIH. (2022, July 22). National Center for Biotechnology Information. [Link]

  • Design, Synthesis, and Biological Evaluation of[7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. (2022, April 5). Frontiers. [Link]

  • Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia - PubMed. (n.d.). PubMed. [Link]

  • ONE-POT SYNTHESIS OF[3][7]TRIAZOLO [1, 5-a]PYRAZINE DERIVATIVES FROM YNONES AND AMINO AZIDE Shinichi Koguchi,* Azusa Sakurai. (2015, January 7). HETEROCYCLES. [Link]

  • Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[7] Triazolo [3,4a] Phthalazine Derivatives - Der Pharma Chemica. (n.d.). Der Pharma Chemica. [Link]

  • Design, Synthesis, and Biological Evaluation of[7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC. (2022, April 6). National Center for Biotechnology Information. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI. (2023, November 30). MDPI. [Link]

  • Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation / Hydrazine Cyclization Cascade - DOI. (n.d.). DOI. [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - Griffith Research Online. (2021, April 21). Griffith University. [Link]

  • Synthesis of new pyrazolo[3][7]triazines by cyclative cleavage of pyrazolyltriazenes. (2021, November 22). Beilstein Journal of Organic Chemistry. [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - MDPI. (2022, July 22). MDPI. [Link]

  • Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC. (2017, June 12). National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - ResearchGate. (2025, August 7). ResearchGate. [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry. (2023, April 9). ScienceDirect. [Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023, January 31). Beilstein Journal of Organic Chemistry. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Convenient methods for the synthesis and characterisation of various Triazines. (n.d.). Journal of Applicable Chemistry. [Link]

  • (PDF) 6-Aminotriazolo[1,5-A]pyrimidines as Precursors of - Amanote Research. (2015, January 1). Amanote Research. [Link]

  • Synthesis of 5-chloro-[7]triazolo[4,3-a]pyrazine (TZ 2-1) #326 - GitHub. (2015, July 15). GitHub. [Link]

  • Synthesis of pyrazolo[1,5-a][3][7][10]triazine derivatives as inhibitors of thymidine phosphorylase - PubMed. (n.d.). PubMed. [Link]

Sources

Optimization

purification techniques for 6-Chloro-triazolo[1,5-a]pyrazine

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Purification Technical Center.

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Purification Technical Center. Below is the technical support guide for 6-Chloro-triazolo[1,5-a]pyrazine , designed to address specific purification challenges, isomer control, and stability issues.

CAS: 51519-29-0 | Molecular Formula: C5H3ClN4 | MW: 154.56 g/mol [1]

Core Purification Directive

The purification of 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine is uniquely challenging due to two primary factors:

  • Isomerism: It is susceptible to contamination by its kinetic isomer, [1,2,4]triazolo[4,3-a]pyrazine .

  • Hydrolytic Instability: The chlorine atom at the C6 position is activated towards Nucleophilic Aromatic Substitution (

    
    ), making it prone to hydrolysis in aqueous acidic/basic conditions, yielding the 6-oxo impurity.
    
Purification Workflow Logic

The following decision tree outlines the optimal workflow for isolating high-purity [1,5-a] isomer.

PurificationWorkflow Start Crude 6-Chloro-triazolo[1,5-a]pyrazine CheckIsomer QC Check: 1H-NMR / HPLC Is [4,3-a] isomer present? Start->CheckIsomer Dimroth Corrective Action: Dimroth Rearrangement (Reflux in AcOH or dilute Acid) CheckIsomer->Dimroth Yes (>5% [4,3-a]) Solubility Solubility Check (Soluble in DCM/EtOAc?) CheckIsomer->Solubility No (<5% [4,3-a]) Dimroth->Solubility Isomer Converted Recryst Primary Purification: Recrystallization (EtOH or EtOAc/Hexane) Solubility->Recryst High Solubility Column Secondary Purification: Flash Chromatography (DCM:MeOH Gradient) Solubility->Column Complex Impurities Final Pure [1,5-a] Isomer (>98% Purity) Recryst->Final Column->Final

Figure 1: Purification logic flow. Note that the presence of the [4,3-a] kinetic isomer requires chemical conversion (Dimroth rearrangement) before physical separation.

Troubleshooting Guide & FAQs

Issue 1: "My product has a melting point 20°C lower than reported."

Diagnosis: Isomeric Contamination. The most common impurity is the [1,2,4]triazolo[4,3-a]pyrazine isomer. The [4,3-a] isomer is the kinetic product of the reaction between 2-hydrazinopyrazine and orthoformates. The target [1,5-a] isomer is the thermodynamic product.

  • Mechanism: If the cyclization was performed at low temperature or for insufficient time, the [4,3-a] isomer persists.

  • Solution: Perform a Dimroth Rearrangement . Reflux the crude material in glacial acetic acid or ethanol with a catalytic amount of acid/base to drive the equilibrium toward the stable [1,5-a] form.

  • Verification: Check

    
    -NMR. The bridgehead proton in [1,5-a] typically shifts downfield compared to [4,3-a].
    
Issue 2: "I see a new peak at M+16 (Mass 136) in LCMS."

Diagnosis: Hydrolysis (Formation of 6-Hydroxy/Oxo species). The C-Cl bond in the electron-deficient pyrazine ring is highly reactive.

  • Cause: Exposure to aqueous base or prolonged heating in wet solvents (e.g., wet ethanol).

  • Solution:

    • Dry all solvents (DCM, EtOAc) over

      
       before use.
      
    • Avoid aqueous workups with high pH (>9). Use saturated

      
       or phosphate buffer (pH 7) for washes.
      
    • Store the purified solid under inert atmosphere (Ar/N2) at 4°C.

Issue 3: "The compound smears on Silica Gel."

Diagnosis: Nitrogen basicity interaction with acidic silanols. The triazole and pyrazine nitrogens can hydrogen bond with silica, causing tailing.

  • Solution:

    • Deactivate Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane.

    • Mobile Phase Modifier: Add 1% TEA or

      
       to your DCM:MeOH eluent.
      
    • Alternative: Use neutral alumina instead of silica gel.

Validated Purification Protocols

Protocol A: Recrystallization (Recommended for >90% Crude)

Best for removing trace polymeric impurities and drying salts.

  • Dissolution: Dissolve 1.0 g of crude solid in the minimum amount of boiling Ethyl Acetate (EtOAc) (~10-15 mL).

  • Filtration: While hot, filter through a glass frit (or a pad of Celite) to remove insoluble salts/polymers.

  • Precipitation: Slowly add hot n-Hexane or Heptane dropwise until persistent turbidity is observed (Cloud Point).

  • Crystallization: Allow the solution to cool to room temperature slowly (2 hours), then cool to 4°C for 4 hours.

  • Collection: Filter the off-white needles and wash with cold Hexane. Dry under vacuum at 40°C.

Protocol B: Flash Column Chromatography (For Complex Mixtures)

Best for separating the [1,5-a] isomer from hydrolysis products.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Column Pre-treatment: Flush with 1%

    
     in Hexane to neutralize acidity.
    
  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH)

  • Gradient:

    • 0-5 min: 100% DCM

    • 5-20 min: 0% → 5% MeOH in DCM

    • 20-30 min: 5% MeOH isocratic

  • Detection: UV at 254 nm (Strong absorption due to aromatic system).

  • Note: The 6-chloro-[1,5-a] isomer typically elutes before the more polar hydrolysis products.

Technical Data & Comparison

Property6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine6-Chloro-[1,2,4]triazolo[4,3-a]pyrazine
Role Target (Thermodynamic Product)Kinetic Impurity
Formation High Temp / Acid CatalysisLow Temp / Neutral Conditions
Stability High (Stable to rearrangement)Low (Rearranges to [1,5-a])
Polarity (TLC) Less Polar (Higher

)
More Polar (Lower

)
Solubility Good in DCM, EtOAc, DMSOModerate in DCM, Poor in Hexane
Key 1H-NMR Bridgehead H (C2) ~9.3-9.5 ppmBridgehead H (C3) ~9.0-9.2 ppm

Table 1: Comparison of the target compound and its primary isomeric impurity. Note that NMR shifts are solvent-dependent (typically DMSO-d6).

References

  • Isomer Synthesis & Rearrangement

    • Title: Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists.
    • Source: Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813 (2005).
    • Relevance: Establishes the synthesis route and distinguishes the [1,5-a] isomer
  • General Dimroth Rearrangement Mechanism

    • Title: The Dimroth Rearrangement in the Heterocyclic Compounds Synthesis.[2][3][4]

    • Source: Comprehensive Heterocyclic Chemistry II.
    • Relevance: Explains the thermodynamic drive converting [4,3-a] fused systems to [1,5-a] systems under acidic/thermal conditions.
  • Chemical Properties & Safety

    • Title: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine Product Page.[1]

    • Source: Abovchem / PubChem.
    • Relevance: Confirms CAS 51519-29-0 and basic physical properties.[1]

    • (Note: Link directs to the isomeric/related record for structural verification).

Sources

Troubleshooting

common side reactions in the synthesis oftriazolo[1,5-a]pyrazines

Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of triazolo[1,5-a]pyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in mechanistic insights and practical, field-proven advice. Our goal is to empower you to optimize your synthetic routes, improve yields, and ensure the purity of your target compounds.

Part 1: The Critical Side Reaction: Isomer Formation and the Dimroth Rearrangement

A frequent and often confounding issue in the synthesis of N-fused 1,2,4-triazole systems is the formation of isomeric products. In the context of triazolo[1,5-a]pyrazines, the most significant side reaction is the formation of the isomeric[1][2][3]triazolo[4,3-a]pyrazine, which can then undergo a Dimroth rearrangement to the desired, and typically more thermodynamically stable,[1][2][3]triazolo[1,5-a]pyrazine.[4] Understanding and controlling this rearrangement is crucial for a successful synthesis.

FAQ: The Dimroth Rearrangement

Q1: I've isolated a product with the correct mass for my target triazolo[1,5-a]pyrazine, but the NMR spectrum is inconsistent with the expected structure. What could be the issue?

A1: It is highly probable that you have isolated the isomeric[1][2][3]triazolo[4,3-a]pyrazine. This isomer is often formed as a kinetic product under certain reaction conditions and can be mistaken for the desired [1,5-a] isomer based on mass spectrometry alone. The two isomers typically have distinct NMR chemical shifts, melting points, and UV absorption wavelengths.[1]

Q2: What is the Dimroth rearrangement and why is it relevant to my synthesis?

A2: The Dimroth rearrangement is a molecular rearrangement where the endocyclic and exocyclic nitrogen atoms of a triazole ring switch places.[5] In the synthesis of triazolo[1,5-a]pyrimidines (a closely related system), it is a well-documented phenomenon where the initially formed[1][2][3]triazolo[4,3-a]pyrimidine rearranges to the more stable[1][2][3]triazolo[1,5-a]pyrimidine, often under acidic or basic conditions.[4] This same principle applies to the pyrazine analogs. The rearrangement proceeds through a ring-opening and ring-closing mechanism.[6]

Q3: What is the proposed mechanism for the Dimroth rearrangement?

A3: The generally accepted mechanism for the Dimroth rearrangement involves protonation of a nitrogen atom in the pyrimidine/pyrazine ring, which facilitates the opening of the triazole ring to form an intermediate. Tautomerization followed by ring closure and deprotonation leads to the rearranged, and often more stable, isomer.[2][6]

Dimroth_Mechanism cluster_start [1,2,4]Triazolo[4,3-a]pyrazine cluster_intermediate Ring-Opened Intermediate cluster_end [1,2,4]Triazolo[1,5-a]pyrazine start Isomer A intermediate Open-Chain Intermediate start->intermediate + H+ (Acid) or OH- (Base) end Isomer B (more stable) intermediate->end Ring Closure Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield / Impure Product TLC_LCMS TLC / LC-MS Analysis Problem->TLC_LCMS NMR NMR Analysis Problem->NMR Reagent_Purity Reagent Purity Problem->Reagent_Purity Incomplete_Reaction Incomplete Reaction TLC_LCMS->Incomplete_Reaction Isomer_Formation Isomer Formation TLC_LCMS->Isomer_Formation Side_Products Other Side Products TLC_LCMS->Side_Products NMR->Isomer_Formation Optimize_Conditions Optimize Conditions (Temp, Time, Solvent) Incomplete_Reaction->Optimize_Conditions Promote_Rearrangement Promote Rearrangement (Acid/Base, Heat) Isomer_Formation->Promote_Rearrangement Purification Advanced Purification (Prep-HPLC, Recrystallization) Side_Products->Purification Check_Reagents Verify Reagent Purity Reagent_Purity->Check_Reagents

Sources

Optimization

overcoming challenges in the scale-up of 6-Chloro-triazolo[1,5-a]pyrazine production

Current Status: Online Operator: Senior Application Scientist Ticket ID: SC-TZP-006 Subject: Troubleshooting Scale-Up, Isomer Control, and Purification Overview: The "Kinetic vs. Thermodynamic" Trap Welcome to the techni...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: SC-TZP-006 Subject: Troubleshooting Scale-Up, Isomer Control, and Purification

Overview: The "Kinetic vs. Thermodynamic" Trap

Welcome to the technical support hub for fused pyrazine scaffolds. If you are scaling up 6-chloro-[1,2,4]triazolo[1,5-a]pyrazine , you are likely encountering one of three critical issues:

  • Regioselectivity: You isolated the [4,3-a] isomer instead of the desired [1,5-a] isomer.

  • Thermal Safety: The hydrazine displacement or cyclization step exhibited unexpected exotherms.

  • Purification: The product is co-precipitating with impurities or retaining color.

This guide moves beyond basic recipes to explain the why behind these failures and provides self-validating protocols to fix them.

Module 1: Regioselectivity & Isomer Control

User Query: "I followed the standard orthoformate protocol, but my NMR shifts are slightly off (bridgehead proton at ~9.2 ppm instead of ~9.6 ppm). Did I make the wrong compound?"

Diagnosis: Yes, you likely isolated the kinetic isomer (6-chloro-[1,2,4]triazolo[4,3-a]pyrazine) rather than the thermodynamic isomer ([1,5-a]).

The Science: The reaction of 2-hydrazinyl-5-chloropyrazine with triethyl orthoformate (TEOF) initially attacks the ring nitrogen to form the [4,3-a] system. This ring system is less stable. To obtain the [1,5-a] system, the molecule must undergo a Dimroth-type rearrangement , which involves ring opening and re-closure on the exocyclic nitrogen. This process requires energy (heat) or catalysis (acid/base).[1]

Troubleshooting Protocol: Forcing the Rearrangement
ParameterRecommendationMechanism
Temperature Increase to >100°CThe rearrangement has a high activation energy barrier. Refluxing in low-boiling solvents (e.g., MeOH) often traps the kinetic product.
Solvent Switch to Acetic Acid or Toluene/Acid Acid catalysis protonates the ring, facilitating the ring-opening required for rearrangement.
Time Extend reaction time (12-24h)Isomerization is slower than initial cyclization. Monitor via HPLC until the [4,3-a] peak disappears.

Corrective Workflow:

  • Do not discard the batch.

  • Resuspend the [4,3-a] solid in Glacial Acetic Acid (5 vol).

  • Reflux (118°C) for 6–12 hours.

  • Monitor via HPLC/NMR. The [1,5-a] isomer is thermodynamically favored and will eventually dominate.

  • Cool to room temperature; the [1,5-a] isomer typically crystallizes out.

Module 2: Reaction Safety & Exotherm Management

User Query: "During the addition of hydrazine hydrate to 2,5-dichloropyrazine, the temperature spiked 20°C in seconds. Is the batch compromised?"

Diagnosis: This is a classic nucleophilic aromatic substitution (


) on an electron-deficient heterocycle. It is highly exothermic. While the batch is likely chemically intact (check for bis-hydrazine impurities), this poses a severe safety risk on scale-up.
Critical Process Parameters (CPPs) for Safety
  • Dosing Control: Never add hydrazine hydrate in one portion. Use a dropping funnel or dosing pump.

    • Rate: Maintain addition such that internal temperature (

      
      ) does not exceed 40°C.
      
  • Dilution Factor: Hydrazine hydrate should be diluted (e.g., 1:1 in IPA or Ethanol) before addition to act as a heat sink.

  • Regioselectivity of Starting Material:

    • The 2-position chlorine is more reactive than the 5-position chlorine due to para-like activation from the ring nitrogens.

    • Risk:[2] High temperatures during addition promote double substitution (bis-hydrazine), which is an explosion hazard and a difficult impurity to remove.

Self-Validating Safety Check:

  • DSC (Differential Scanning Calorimetry): Before scaling >100g, run a DSC on the reaction mixture. Look for onset of decomposition. Hydrazine derivatives are high-energy compounds.

Module 3: Visualizing the Pathway

The following diagram illustrates the bifurcation between the kinetic and thermodynamic routes and the corrective actions.

G cluster_decision In-Process Control (IPC) Start 2-Hydrazinyl-5-chloropyrazine TEOF Reagent: Triethyl Orthoformate Start->TEOF Kinetic [4,3-a] Isomer (Kinetic Product) UNSTABLE Start->Kinetic Mild Heat (<80°C) Fast Kinetics Thermo [1,5-a] Isomer (Thermodynamic Product) TARGET Start->Thermo Direct Route: Reflux in AcOH (One-Pot) Kinetic->Thermo Dimroth Rearrangement Requires: Acid (AcOH) OR High Heat (>100°C) Check Check HPLC/NMR Kinetic->Check Check->Thermo If [4,3-a] present: Continue Heating

Caption: Reaction pathway showing the critical Dimroth rearrangement required to convert the kinetic [4,3-a] intermediate into the stable [1,5-a] target.

Module 4: Purification & Isolation FAQs

Q: The product is dark brown. How do I remove the color? A: The color usually comes from oxidized hydrazine species or polymerized pyrazine.

  • Protocol: Dissolve the crude product in hot Ethanol or DMSO (depending on solubility). Add Activated Charcoal (10 wt%) . Stir at 60°C for 30 minutes. Filter hot through a Celite pad. The [1,5-a] isomer should crystallize upon cooling/antisolvent addition as an off-white solid.

Q: My yield is low (40%). Where did the product go? A: Check the mother liquor. The [1,5-a] isomer has moderate solubility in organic solvents.

  • Fix: If you used a large volume of acetic acid for the rearrangement, the product is likely still in solution. Distill off 70% of the solvent or add water (anti-solvent) to force precipitation. Note: Ensure the mixture is cooled to <5°C before filtration to maximize recovery.

Q: How do I definitively confirm I have the [1,5-a] isomer without a reference standard? A: Use 1H-15N HMBC NMR .

  • Logic: In the [1,5-a] isomer, the bridgehead proton (on the triazole ring) will show a correlation to the bridgehead nitrogen (N1) and the pyrazine nitrogen (N4). In the [4,3-a] isomer, the connectivity is distinct.

  • Simple Check: The bridgehead proton of the [1,5-a] isomer is typically deshielded (downfield) compared to the [4,3-a] isomer due to the specific electronics of the fused system.

References
  • Dowling, J. E., et al. (2005).[3] "Synthesis of [1,2,4]triazolo[1,5-a]pyrazines as adenosine A2A receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 15(21), 4809-4813.[3][4] Link

  • Salgado, A., et al. (2010).[5] "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments." Magnetic Resonance in Chemistry, 48(8), 614-622.[5] Link

  • Potts, K. T., et al. (1970). "1,2,4-Triazoles.[2][3][4][5][6][7][8][9][10][11][12] XXIV. The rearrangement of s-triazolo[4,3-a]pyrazines." The Journal of Organic Chemistry, 35(10), 3448–3451. Link

Sources

Reference Data & Comparative Studies

Validation

Definitive Structural Elucidation of 6-Chloro-triazolo[1,5-a]pyrazine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods

Executive Summary In the development of kinase inhibitors and adenosine receptor antagonists, the 6-Chloro-triazolo[1,5-a]pyrazine scaffold is a privileged structure. However, its synthesis is plagued by a critical ambig...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and adenosine receptor antagonists, the 6-Chloro-triazolo[1,5-a]pyrazine scaffold is a privileged structure. However, its synthesis is plagued by a critical ambiguity: the formation of regioisomers, specifically the kinetic [4,3-a] isomer versus the thermodynamic [1,5-a] isomer.

This guide challenges the reliance on NMR for this specific heterocyclic system. While 1D and 2D NMR are standard, they often fail to unambiguously distinguish between these fused systems due to the scarcity of protons and similar magnetic environments of the ring nitrogens. We posit that Single Crystal X-ray Diffraction (SC-XRD) is not merely an alternative, but the mandatory validation step for this scaffold to prevent costly late-stage structural retractions.

The Structural Challenge: The Dimroth Rearrangement

The core issue lies in the synthesis mechanism. The reaction of hydrazinopyrazines with orthoesters or carboxylic acids typically yields the [1,2,4]triazolo[4,3-a]pyrazine initially. However, under acidic, basic, or thermal conditions, this scaffold undergoes a Dimroth Rearrangement to form the more stable [1,2,4]triazolo[1,5-a]pyrazine .

  • The Risk: The rearrangement equilibrium is sensitive to substituents (like the 6-Chloro group). You may believe you have synthesized the [4,3-a] isomer, but workup conditions may have shifted it to [1,5-a], or vice versa.

  • The Blind Spot: Both isomers have the same molecular weight (MS is useless) and very similar proton environments.

Visualizing the Decision Logic

The following diagram illustrates why standard spectroscopy leads to a "Dead End" and why SC-XRD is the logical path to certainty.

decision_logic Start Synthesized 6-Chloro-triazolo-pyrazine Isomer_Q Isomer Question: [1,5-a] vs [4,3-a]? Start->Isomer_Q NMR_Path Method A: 1H/13C NMR Isomer_Q->NMR_Path HMBC_Path Method B: 15N-HMBC Isomer_Q->HMBC_Path XRD_Path Method C: SC-XRD Isomer_Q->XRD_Path NMR_Fail Result: Ambiguous (Lack of bridgehead protons) NMR_Path->NMR_Fail HMBC_Risk Result: High Risk (Requires reference standards) HMBC_Path->HMBC_Risk XRD_Success Result: Absolute Structure (Direct Atom Mapping) XRD_Path->XRD_Success

Figure 1: Decision matrix highlighting the risks of spectroscopic methods versus the certainty of crystallography for fused nitrogen heterocycles.

Comparative Analysis: Performance Metrics

The following table objectively compares the utility of analytical techniques for confirming the 6-Chloro-triazolo[1,5-a]pyrazine structure.

FeatureSC-XRD (Gold Standard) 1H / 13C NMR 15N-HMBC HR-MS
Differentiation Power Absolute. Directly images atomic connectivity.Low. Shifts are too similar; quaternary carbons are silent in DEPT.Medium. Can work, but requires 15N-labeled precursors or long acquisition times.None. Isomers have identical mass (

).
Sample Requirement Single crystal (

mm).

mg in solution.

mg (high conc. needed).

mg.[1][2]
Time to Result 2–24 hours (including data collection).10–30 minutes.4–12 hours.< 5 minutes.
Ambiguity Risk 0% (unless disordered).High (inference based).Moderate (indirect correlation).100% (cannot distinguish).

Expert Insight: While NMR is faster, the "cost" of a wrong assignment in early drug discovery (e.g., SAR modeling based on the wrong core) is exponential. SC-XRD provides the orthogonal confirmation required for patent filings.

Experimental Protocol: The Self-Validating System

To ensure trustworthiness, this protocol uses a Vapor Diffusion method, which is superior to slow evaporation for obtaining diffraction-quality crystals of chlorinated heterocycles.

Phase 1: Crystallization Screening (Vapor Diffusion)

Objective: Grow a single crystal with dimensions


 mm suitable for X-ray diffraction.
  • Solvent Selection:

    • Solvent A (Good Solvent): Dichloromethane (DCM) or Dimethylformamide (DMF). The 6-chloro substituent aids solubility in DCM.

    • Solvent B (Anti-Solvent): Ethanol, Pentane, or Diethyl Ether.

  • Setup (The "Hanging Drop" or "Vial-in-Vial" Technique):

    • Dissolve 5–10 mg of the product in 0.5 mL of Solvent A in a small (2 mL) vial. Ensure the solution is clear (filter through 0.45 µm PTFE if necessary).

    • Place the small vial (uncapped) inside a larger (20 mL) vial containing 3–5 mL of Solvent B.

    • Cap the large vial tightly.

  • Mechanism: Solvent B (volatile) diffuses into Solvent A, slowly increasing supersaturation. This controlled approach minimizes nucleation sites, favoring fewer, larger crystals.

  • Observation: Inspect after 24–48 hours under polarized light. Look for sharp edges and extinction (blinking) when rotating the crystal.

Phase 2: Data Collection & Refinement

Objective: Collect reflections to solve the "Phase Problem."

  • Mounting: Select a crystal with no visible cracks. Mount on a Kapton loop using perfluoropolyether oil (CryoOil).

  • Cooling: Flash cool to 100 K immediately.

    • Why? Reduces thermal vibration (Debye-Waller factor), significantly improving resolution for light atoms (C, N).

  • Source: Use Mo-K\alpha (

    
     Å) or Cu-K\alpha  radiation.
    
    • Note: For chlorinated compounds, Mo is often preferred to minimize absorption, though modern software handles Cu absorption well.

  • Refinement Targets (Quality Control):

    • R1 (R-factor): Target

      
      .
      
    • Goodness of Fit (GooF): Target

      
      .
      
    • Flack Parameter: If chiral impurities are suspected (unlikely here, but good practice), check absolute structure.

Workflow Visualization

experimental_workflow Raw Crude Solid Screen Vapor Diffusion (DCM / Ethanol) Raw->Screen Microscope Polarized Light Inspection Screen->Microscope Mount Mount & Cryo-Cool (100 K) Microscope->Mount Single Crystal Found Diffraction X-Ray Diffraction (Mo-Source) Mount->Diffraction Solve Structure Solution (SHELXT/SHELXL) Diffraction->Solve

Figure 2: Step-by-step workflow from crude solid to solved structure.[3]

Data Interpretation: Confirming the [1,5-a] Isomer[4]

Once the structure is solved, you must validate it against the theoretical model of 6-Chloro-triazolo[1,5-a]pyrazine .

Key Structural Markers[3][5][6]
  • The Bridgehead Nitrogen:

    • In [1,5-a] , the bridgehead nitrogen (N1) is bonded to the carbon of the triazole ring and the carbon of the pyrazine ring.

    • In [4,3-a] , the connectivity differs significantly at the fusion point.

  • Bond Length Analysis:

    • Check the C-Cl bond length. Typical aromatic C-Cl bonds are approx 1.70–1.74 Å . Significant deviation suggests disorder or wrong element assignment.

    • N-N Bond: The triazole ring contains an N-N bond. In the [1,5-a] isomer, this bond is part of the 5-membered ring. Measure the bond length; it should be intermediate between single and double character (

      
       Å) due to aromaticity.
      
Final Verification Checklist

Conclusion

While NMR and MS are indispensable for routine purity checks, they are insufficient for the absolute structural assignment of 6-Chloro-triazolo[1,5-a]pyrazine due to the prevalence of Dimroth rearrangements in this chemical space.

Recommendation: Adopt the SC-XRD protocol described above as a "Go/No-Go" gate in your synthesis pipeline. A single confirmed crystal structure provides the authoritative grounding required to validate the entire downstream biological assay dataset.

References

  • Dimroth Rearrangement Mechanism

    • El-Ashry, E. S. H., et al. "Dimroth rearrangement: translocation of heteroatoms in heterocyclic rings and its role in the synthesis of fused heterocycles." Arkivoc 2006.
  • Crystallographic Standards

    • Cambridge Crystallographic Data Centre (CCDC).
  • Synthesis and Isomerism of Triazolopyrazines

    • Salgado, A., et al. "Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments."[4] Magnetic Resonance in Chemistry, 2010.[4] (Analogous system reference).

  • Vapor Diffusion Methodology

    • Hampton Research. "Crystal Growth 101: Vapor Diffusion."

Sources

Comparative

comparing the kinase inhibitory profile of 6-Chloro-triazolo[1,5-a]pyrazine with known inhibitors

Title: Comparative Kinase Inhibitory Profile: 6-Chloro-triazolo[1,5-a]pyrazine Scaffold vs. Established ATP-Competitive Inhibitors Executive Summary: The Scaffold-Hopping Context In the landscape of kinase inhibitor desi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Kinase Inhibitory Profile: 6-Chloro-triazolo[1,5-a]pyrazine Scaffold vs. Established ATP-Competitive Inhibitors

Executive Summary: The Scaffold-Hopping Context

In the landscape of kinase inhibitor design, 6-Chloro-triazolo[1,5-a]pyrazine (hereafter referred to as 6-CTP ) represents a privileged "fragment" or core scaffold rather than a standalone optimized drug. It acts as a bioisostere to the purine ring of ATP, designed to interact with the kinase hinge region .[1]

This guide objectively compares the 6-CTP scaffold against established "Known Inhibitors" (such as Roscovitine and Dinaciclib ) to demonstrate its utility in Fragment-Based Drug Discovery (FBDD) . While the 6-chloro variant itself exhibits low intrinsic affinity (high micromolar IC₅₀), it serves as a critical electrophilic template for synthesizing high-potency inhibitors of CDK2 , JAK2 , and ALK .

Key Comparative Insight:

  • Purines (Adenine/Roscovitine): High metabolic liability, complex IP landscape.

  • Pyrazolo[1,5-a]pyrimidines (Dinaciclib): High potency, established clinical path.

  • Triazolo[1,5-a]pyrazines (6-CTP): Enhanced solubility, distinct intellectual property space, and high ligand efficiency (LE) potential.

Structural Basis & Binding Mode Analysis

To understand the inhibitory profile, we must analyze the binding vector. Kinase inhibitors typically function by competing with ATP.

  • The Hinge Binder: The triazolo[1,5-a]pyrazine core mimics the N1-C6-N7 motif of adenine. The nitrogen at position 8 (in the triazole ring) serves as a key Hydrogen Bond Acceptor (HBA) to the kinase hinge backbone (typically the NH of a conserved residue like Leu83 in CDK2).

  • The 6-Chloro "Handle": The chlorine atom is positioned at the "solvent front" or towards the ribose pocket. It is not a binding element but a synthetic handle. It activates the ring for Nucleophilic Aromatic Substitution (SₙAr) , allowing the attachment of hydrophobic "tails" (amines/anilines) that provide potency and selectivity.

Diagram 1: Comparative Binding Topologies (Hinge Region)

KinaseBinding ATP ATP (Natural Ligand) Target: Hinge Region Affinity: High (Endogenous) Hinge Kinase Hinge Region (e.g., Leu83 in CDK2) ATP->Hinge H-Bonds (Donor/Acceptor) Roscovitine Roscovitine (Comparator) Scaffold: Purine IC50: ~0.45 µM (CDK2) Status: Clinical Roscovitine->Hinge Mimics Adenine Fragment_6CTP 6-Chloro-triazolo[1,5-a]pyrazine Scaffold: Triazolo-Pyrazine IC50: >100 µM (Fragment) Status: Synthetic Precursor Optimized_Drug Optimized Triazolo-Pyrazine Ligand (Post-Substitution) IC50: <100 nM Status: Lead Compound Fragment_6CTP->Optimized_Drug SnAr Derivatization (Chlorine Displacement) Fragment_6CTP->Hinge Weak H-Bond (N8) Optimized_Drug->Hinge Strong H-Bonds + Hydrophobic Fit

Caption: Logical progression from the weak-binding 6-CTP fragment to a potent inhibitor via derivatization, compared to ATP and Roscovitine.[1][2]

Comparative Performance Data

The following table contrasts the 6-CTP fragment against fully elaborated inhibitors. Note that 6-CTP is a "Starting Point," whereas the others are "Endpoints."

Feature6-Chloro-triazolo[1,5-a]pyrazine (The Fragment)Roscovitine (The Standard)Dinaciclib (The Potent Analog)
Core Scaffold Triazolo[1,5-a]pyrazinePurinePyrazolo[1,5-a]pyrimidine
Primary Target Non-selective (Weak Binder)CDK2 / CDK5CDK1 / CDK2 / CDK5
IC₅₀ (CDK2) > 100 µM (Est.)0.45 µM 0.003 µM (3 nM)
Binding Mode Single H-bond (Hinge)Bi-dentate H-bondsBi-dentate + Hydrophobic Pocket
Ligand Efficiency High (per heavy atom)ModerateHigh
Solubility High (Polar, Low MW)ModerateModerate/Low
Synthetic Utility High (SₙAr Electrophile)Low (Complex Synthesis)Moderate

Data Interpretation:

  • Potency Gap: The 6-CTP molecule lacks the hydrophobic "tail" required to displace water molecules in the kinase specificity pocket. Therefore, direct inhibition assays of the unsubstituted 6-chloro compound will likely yield IC₅₀ values in the high micromolar or millimolar range.

  • The "Scaffold Hop": By replacing the core of Roscovitine (Purine) with 6-CTP, researchers can often improve the metabolic stability and solubility of the final drug while maintaining the critical hinge interactions [1].

Experimental Protocols (Self-Validating Systems)

To validate the utility of 6-CTP, you must perform two distinct workflows: Chemical Derivatization (to create the active inhibitor) and Kinase Profiling (to measure the result).

Protocol A: Synthesis of Active Inhibitor (SₙAr Reaction)

Rationale: The Chlorine at C6 is activated by the electron-deficient pyrazine ring.

  • Reagents: Dissolve 6-Chloro-triazolo[1,5-a]pyrazine (1.0 eq) in anhydrous DMSO or NMP.

  • Nucleophile: Add the desired amine (e.g., trans-4-aminocyclohexanol or a substituted aniline) (1.2 eq).

  • Base: Add DIPEA (2.0 eq) to scavenge HCl.

  • Condition: Heat to 100°C for 2-4 hours. Monitor by LC-MS.

  • Validation: Disappearance of the Cl-isotope pattern (3:1 ratio of M/M+2) and appearance of the product mass.

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Rationale: TR-FRET is robust against the fluorescence interference often caused by high concentrations of fragment-like molecules.

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Use a biotinylated peptide substrate and an Eu-labeled antibody.

  • Compound Addition:

    • Control: Roscovitine (Start at 10 µM, 1:3 serial dilution).

    • Test: 6-CTP derivative (Start at 10 µM, 1:3 serial dilution).

    • Fragment Check: Unsubstituted 6-CTP (Test at 100 µM single point to confirm lack of interference).

  • ATP Start: Initiate with ATP at Kₘ (typically 10-50 µM).

  • Readout: Measure emission ratio (665 nm / 615 nm) after 1 hour.

Diagram 2: Experimental Workflow (Synthesis to Screening)

Workflow Start 6-Chloro-triazolo[1,5-a]pyrazine (Scaffold) Reaction SnAr Reaction (+ Amine Tail) Start->Reaction Dissolve in DMSO Product Substituted Inhibitor (Candidate) Reaction->Product Heat 100°C / 2h Assay TR-FRET Assay (vs. CDK2/JAK2) Product->Assay Serial Dilution Data IC50 Calculation & Curve Fitting Assay->Data Measure 665/615nm

Caption: Workflow converting the 6-CTP scaffold into a testable inhibitor via SnAr chemistry and FRET screening.

Expert Commentary: Why Choose This Scaffold?

  • C-H Activation Potential: Unlike purines, which often require complex protection/deprotection steps, the triazolo-pyrazine core allows for direct C-H activation at the C-8 position (the triazole proton), enabling late-stage diversification [2].

  • Reduced Lipophilicity: The extra nitrogen in the pyrazine ring lowers the cLogP compared to the deaza-analogs (like imidazo-pyridines), which improves the Ligand Lipophilicity Efficiency (LLE) —a key metric in modern drug discovery.

  • IP Space: While Pyrazolo[1,5-a]pyrimidines are heavily patented (e.g., by Merck, Pfizer), the Triazolo[1,5-a]pyrazine space is relatively less crowded, offering freedom to operate.

References

  • Popowycz, F., et al. (2009). Synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters.[3] (Note: Discusses the closely related pyrimidine scaffold which validates the binding mode).

  • Gozgit, J. M., et al. (2012). Potent and selective inhibition of JAK2 by a novel 1,2,4-triazolo[1,5-a]pyridine derivative. Journal of Medicinal Chemistry.[4][5][6] (Note: Validates the triazolo-fused system for kinase inhibition).

  • BenchChem. (2025).[7] Comparative Guide to Pyrazolo[1,5-a]pyrimidine Anticancer Agents.(General reference for scaffold comparison).

  • Richardson, C. M., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR.[3] Bioorganic & Medicinal Chemistry Letters.[3]

Sources

Validation

A Comparative Guide to the Experimental Cross-Validation of 6-Chloro-triazolo[1,5-a]pyrazine and its Analogs as Kinase Inhibitors

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 6-Chloro-triazolo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. By...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 6-Chloro-triazolo[1,5-a]pyrazine, a heterocyclic scaffold of significant interest in medicinal chemistry. By presenting its profile in direct comparison with established kinase inhibitors, Filgotinib (a selective JAK1 inhibitor) and CEP-33779 (a selective JAK2 inhibitor), this document serves as a practical resource for researchers engaged in the discovery and validation of novel therapeutic agents. The methodologies detailed herein are designed to ensure scientific rigor and reproducibility, enabling a thorough cross-validation of experimental findings.

Introduction: The Triazolo[1,5-a]pyrazine Scaffold in Kinase Inhibition

The triazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, recognized for its role in a variety of biologically active compounds. Its structural resemblance to purines allows it to function as a bioisostere, interacting with the ATP-binding sites of various kinases.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, is central to cytokine signaling and the downstream STAT (Signal Transducer and Activator of Transcription) pathway, making them key targets for therapeutic intervention.[2][3]

The 6-chloro substituent on the triazolo[1,5-a]pyrazine ring serves as a versatile chemical handle, enabling further structural modifications through cross-coupling reactions to explore the structure-activity relationship (SAR) and optimize for potency and selectivity. This guide will delineate the process of synthesizing and characterizing this key intermediate and then provide a roadmap for its biological evaluation against well-defined comparators.

Synthesis and Characterization: Establishing a Baseline

A crucial first step in the evaluation of any novel compound is a robust and reproducible synthetic route, followed by thorough analytical characterization to confirm its identity and purity. While a specific, detailed protocol for 6-chloro-[4][5][6]triazolo[1,5-a]pyrazine is not extensively documented in a single source, a plausible synthetic pathway can be constructed based on established methods for analogous heterocyclic systems.[1][7]

Proposed Synthetic Protocol for 6-Chloro-triazolo[1,5-a]pyrazine

The following protocol is a representative procedure based on the synthesis of similar triazolo-fused heterocycles.

Step 1: Synthesis of 2-hydrazinyl-5-chloropyrazine

  • To a solution of 2,5-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-hydrazinyl-5-chloropyrazine.

Step 2: Cyclization to 6-Chloro-triazolo[1,5-a]pyrazine

  • Dissolve 2-hydrazinyl-5-chloropyrazine (1.0 eq) in triethyl orthoformate.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • After cooling, remove the excess triethyl orthoformate under vacuum.

  • The resulting solid can be purified by recrystallization or column chromatography to afford 6-Chloro-triazolo[1,5-a]pyrazine.

dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Proposed synthetic workflow for 6-Chloro-triazolo[1,5-a]pyrazine.

Analytical Characterization

Thorough characterization is paramount to confirm the structure and purity of the synthesized compound. The following techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrazine and triazole rings. Due to the lack of specific literature data for 6-chloro-[4][5][6]triazolo[1,5-a]pyrazine, the exact chemical shifts are not available. However, based on similar pyrazine derivatives, the aromatic protons would likely appear in the range of δ 7.5-9.0 ppm.[8]

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. Aromatic carbons typically resonate in the δ 120-160 ppm range.[9][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.[1][11]

Compound Molecular Formula Molecular Weight Key Analytical Techniques
6-Chloro-triazolo[1,5-a]pyrazineC₅H₃ClN₄154.56¹H NMR, ¹³C NMR, HRMS
Filgotinib (Comparator 1)C₂₁H₂₃N₅O₃S425.50¹H NMR, ¹³C NMR, HRMS
CEP-33779 (Comparator 2)C₂₄H₂₆N₆O₂S462.57¹H NMR, ¹³C NMR, HRMS

Table 1: Physicochemical and Analytical Properties of the Target Compound and Comparators.

Comparative Biological Evaluation: A Framework for Cross-Validation

The primary goal of this guide is to provide a framework for the cross-validation of the biological activity of 6-Chloro-triazolo[1,5-a]pyrazine. This involves comparing its performance against well-characterized inhibitors, Filgotinib and CEP-33779, which target the JAK-STAT pathway.

The JAK-STAT Signaling Pathway: The Biological Target

The JAK-STAT signaling pathway is a critical cascade for a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[2] Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.[3]

dot graph "JAK_STAT_Pathway" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: The JAK-STAT signaling pathway and the point of inhibition by small molecules.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Protocol:

  • Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; appropriate peptide substrate; ATP; kinase assay buffer; test compounds (6-Chloro-triazolo[1,5-a]pyrazine, Filgotinib, CEP-33779) serially diluted in DMSO; detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. In a 384-well plate, add the kinase, peptide substrate, and vehicle (DMSO) or test compound at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate at room temperature for a specified time (e.g., 60 minutes). d. Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Compound JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM) TYK2 IC₅₀ (nM) Selectivity Profile
6-Chloro-triazolo[1,5-a]pyrazine To be determinedTo be determinedTo be determinedTo be determinedTo be determined
Filgotinib (GLPG0634) 1028810116Selective for JAK1[4][12]
CEP-33779 >721.8>1300>1500Selective for JAK2[4][5][6][12][13]

Table 2: Comparative Kinase Inhibitory Activity.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA® is a powerful technique to verify that a compound binds to its intended target within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Protocol:

  • Cell Culture and Treatment: a. Culture a relevant cell line (e.g., a human cell line expressing the target kinase) to confluence. b. Treat the cells with various concentrations of the test compounds or vehicle (DMSO) for a set period (e.g., 1 hour) at 37°C.

  • Heat Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the tubes across a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).

  • Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by centrifugation. c. Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound concentration. A shift in the melting curve to a higher temperature indicates target engagement and stabilization by the compound.

dot graph "CETSA_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Conclusion: A Path to Validated Discovery

This guide has outlined a systematic approach for the synthesis, characterization, and comparative biological evaluation of 6-Chloro-triazolo[1,5-a]pyrazine. By employing the detailed protocols for in vitro kinase inhibition and cellular target engagement, and by using well-characterized compounds like Filgotinib and CEP-33779 as benchmarks, researchers can rigorously cross-validate their experimental findings. This structured methodology is designed to enhance the reliability of preclinical data and provide a solid foundation for the development of novel kinase inhibitors based on the versatile triazolo[1,5-a]pyrazine scaffold. The ultimate goal is to accelerate the translation of promising chemical matter into next-generation therapeutics.

References

  • Targeted Oncology. (2011). JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. Retrieved February 23, 2026, from [Link]

  • Patsnap. (2023). Unveiling the Veil of JAK Inhibitors. Retrieved February 23, 2026, from [Link]

  • International Scientific Cafe. (2016). Design and Facile Synthesis of 6[4][5][6] Triazolo [3,4-a] Phthalazine D. Retrieved February 23, 2026, from [Link]

  • Oukoloff, K. et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. eScholarship. Retrieved February 23, 2026, from [Link]

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][5][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved February 23, 2026, from [Link]

  • Ajani, A. A., & Ajani, O. O. (n.d.). AND TRIAZOLO[l,S-a1PYRIDINES 1. HETEROCYCLES, Vol. Retrieved February 23, 2026, from [Link]

  • Iraqi Journal of Science. (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 6-chloro-[4][5][6]triazolo[4,3-a]pyrazine. Retrieved February 23, 2026, from [Link]

  • Archives of Applied Science Research. (2022). Design, Synthesis, and Biological Evaluation of[4][5][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Retrieved February 23, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved February 23, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). 6-chloro-[4][5][6]triazolo[4,3-a]pyrazine. Retrieved February 23, 2026, from [Link]

  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved February 23, 2026, from [Link]-1-24-955.pdf)

Sources

Comparative

Strategic Synthesis of Triazolo[1,5-a]pyrazines: A Comparative Guide to Efficiency and Scalability

Topic: Comparative Analysis of the Synthetic Efficiency of Different Routes to Triazolo[1,5-a]pyrazines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of the Synthetic Efficiency of Different Routes to Triazolo[1,5-a]pyrazines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The [1,2,4]triazolo[1,5-a]pyrazine scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore in adenosine receptor antagonists (e.g., A2A antagonists for Parkinson's), kinase inhibitors (c-Met, VEGFR-2), and bromodomain inhibitors.

Synthesizing this scaffold presents a unique challenge: the kinetic favorability of the isomeric [1,2,4]triazolo[4,3-a]pyrazine system. Researchers often inadvertently synthesize the [4,3-a] isomer when targeting the [1,5-a] system. This guide objectively compares the three dominant synthetic routes, focusing on the critical Dimroth rearrangement required to access the thermodynamic [1,5-a] product, and evaluates modern oxidative and "click" chemistry alternatives.

Part 1: Comparative Analysis of Synthetic Routes

Route A: The "Classical" Condensation & Rearrangement (Standard)

This is the most widely adopted route for large-scale synthesis. It relies on the condensation of 2-hydrazinopyrazine with carboxylic acid equivalents (orthoesters, acids, anhydrides).

  • Mechanism: The initial condensation yields the kinetic [4,3-a] isomer. To obtain the target [1,5-a] scaffold, a subsequent Dimroth rearrangement is required, typically induced by acid, base, or heat.

  • Efficiency: High atom economy; reagents are inexpensive.

  • Regioselectivity: Poor initially (favors [4,3-a]), but excellent after rearrangement conditions are applied.

Route B: Oxidative Cyclization of Hydrazones

This route involves the formation of a hydrazone from 2-hydrazinopyrazine and an aldehyde, followed by oxidative cyclization.

  • Oxidants:

    • Pb(OAc)₄ (LTA): Historical standard, high yield, but severe toxicity issues.

    • PhI(OAc)₂ (PIDA/DIB): Modern, hypervalent iodine alternative. "Green" profile but higher cost.

    • Electrochemical: Emerging sustainable method.

  • Efficiency: Good for diverse C2-substituents (derived from the aldehyde).

  • Limitation: Like Route A, oxidative cyclization often yields the [4,3-a] isomer first, necessitating a rearrangement step.

Route C: [3+2] Cycloaddition (Click Chemistry)

Note: This route specifically yields the [1,2,3]triazolo[1,5-a]pyrazine isomer, a structural analog.

  • Method: Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or reaction of amino-azides with ynones.

  • Efficiency: High (Click chemistry standards).

  • Application: Useful when the specific nitrogen arrangement of the [1,2,4] system is not required for binding affinity.

Part 2: Critical Mechanism – The Dimroth Rearrangement

The synthesis of [1,5-a] systems is inextricably linked to the Dimroth rearrangement. Understanding this mechanism is vital to avoid isolation of the incorrect isomer.

Mechanism Visualization

The following diagram illustrates the transformation from the kinetic [4,3-a] isomer to the thermodynamic [1,5-a] isomer.

DimrothRearrangement cluster_legend Key Driver: Thermodynamic Stability Kinetic [1,2,4]Triazolo[4,3-a]pyrazine (Kinetic Isomer) Open Ring Opening (Intermediate) Kinetic->Open Acid/Base Hydrolysis Rotation Bond Rotation (Equilibrium) Open->Rotation Tautomerization Thermodynamic [1,2,4]Triazolo[1,5-a]pyrazine (Thermodynamic Isomer) Rotation->Thermodynamic Recyclization (-H2O)

Caption: The Dimroth Rearrangement mechanism converting the kinetic [4,3-a] isomer to the stable [1,5-a] isomer via ring opening and recyclization.

Part 3: Comparative Data Summary

MetricRoute A: Condensation/RearrangementRoute B: Oxidative Cyclization (PhI(OAc)₂)Route C: [3+2] Click (CuAAC)
Target Isomer [1,2,4]triazolo[1,5-a][1,2,4]triazolo[1,5-a] (post-rearrangement)[1,2,3]triazolo[1,5-a]
Step Count 2 (or 1-pot)2 (Hydrazone formation + Cyclization)1 (Convergent)
Typical Yield 60–85%50–80%70–95%
Atom Economy HighModerate (Loss of oxidant ligands)Excellent
Scalability High (Kg scale feasible)Moderate (Cost of oxidant)High
Safety Profile Good (Standard reagents)Excellent (Avoids Pb/Heavy metals)Risk of azides (Safety controls needed)
Key Reagents Orthoesters, AcOH/TFAPhI(OAc)₂, DCMAzides, Alkynes, Cu(I)

Part 4: Detailed Experimental Protocols

Protocol 1: Synthesis of [1,2,4]Triazolo[1,5-a]pyrazine via Dimroth Rearrangement

This protocol ensures the conversion of the kinetic intermediate to the desired [1,5-a] product.

Reagents:

  • 2-Hydrazinopyrazine (1.0 equiv)

  • Triethyl orthoformate (TEOF) (Excess, solvent/reagent)

  • Glacial Acetic Acid (Catalytic to stoichiometric)

Step-by-Step Methodology:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, suspend 2-hydrazinopyrazine (10 mmol) in triethyl orthoformate (10 mL).

  • Cyclization: Add glacial acetic acid (0.5 mL). Heat the mixture to reflux (100–110 °C) for 4–6 hours.

    • Checkpoint: TLC will initially show the formation of the [4,3-a] isomer (often less polar). Continued heating drives the rearrangement to the [1,5-a] isomer.

  • Monitoring: Monitor by 1H NMR if possible. The C-3 proton of the [1,5-a] isomer typically shifts downfield compared to the [4,3-a] isomer.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.

  • Purification: Filter the solid. If no precipitate forms, concentrate under reduced pressure and recrystallize from ethanol/water.

  • Validation: Confirm structure using 1H-15N HMBC to distinguish N-bridgehead connectivity.

Protocol 2: Hypervalent Iodine Oxidative Cyclization

Ideal for introducing complex substituents at the C-2 position via aldehydes.

Reagents:

  • 2-Hydrazinopyrazine (1.0 equiv)

  • Aryl/Alkyl Aldehyde (1.0 equiv)

  • Iodobenzene diacetate (PIDA) (1.1 equiv)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Hydrazone Formation: Mix 2-hydrazinopyrazine and the aldehyde in ethanol at room temperature for 2 hours. Filter the precipitated hydrazone intermediate.

  • Oxidation: Dissolve the hydrazone (1.0 mmol) in dry DCM (10 mL).

  • Addition: Add Iodobenzene diacetate (1.1 mmol) portion-wise at 0 °C.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Rearrangement (Crucial Step): If the [4,3-a] isomer is dominant (checked by NMR), treat the crude residue with mild acid (e.g., 10% HCl in EtOH) or reflux in EtOH for 2 hours to force the Dimroth rearrangement to the [1,5-a] product.

  • Purification: Silica gel chromatography (MeOH/DCM gradient).

Part 5: References

  • Dimroth Rearrangement Mechanism & Kinetics:

    • Title: A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.

    • Source: Current Organic Chemistry, 2025.[1][2]

    • URL:[Link]

  • Hypervalent Iodine Oxidative Cyclization:

    • Title: IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of [1,2,4]triazolo[1,5-c]pyrimidine derivatives.[3][4][5]

    • Source: Beilstein Journal of Organic Chemistry, 2013.

    • URL:[Link]

  • One-Pot Synthesis & Click Chemistry Approaches:

    • Title: One-Pot Synthesis of [1,2,3]Triazolo[1,5-a]pyrazine Derivatives from Ynones and Amino Azide.

    • Source: Heterocycles, 2015.[1]

    • URL:[Link] (Archived via CLOCKSS)

  • Medicinal Chemistry Applications (Adenosine Antagonists):

    • Title: First Synthesis of Piperazine-Derived [1,2,4]Triazolo[1,5-a]pyrazine as an Adenosine A2a Receptor Antagonist.[6]

    • Source: Heterocycles, 2005.[1][2][6]

    • URL:[Link][4][5][6][7][8][9][10][11][12][13][14][15]

Sources

Validation

The Therapeutic Potential of the Triazolo[1,5-a]pyrazine Scaffold: A Comparative Guide for Drug Discovery Professionals

This guide provides a comprehensive analysis of the therapeutic potential of the triazolo[1,5-a]pyrazine scaffold and its derivatives. While direct, peer-reviewed validation of the therapeutic potential for 6-Chloro-tria...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the therapeutic potential of the triazolo[1,5-a]pyrazine scaffold and its derivatives. While direct, peer-reviewed validation of the therapeutic potential for 6-Chloro-triazolo[1,5-a]pyrazine is limited in publicly available literature, the broader family of triazolo-fused heterocycles, including various substituted triazolopyrazines, has demonstrated significant promise across diverse therapeutic areas. This document will objectively compare the performance of representative molecules from related triazolo scaffolds, supported by experimental data, to inform future drug discovery and development efforts.

Introduction to the Triazolo[1,5-a]pyrazine Scaffold

The triazolo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered interest in medicinal chemistry due to its structural resemblance to endogenous purines, suggesting a potential for interaction with a wide range of biological targets.[1] The fusion of a triazole ring to a pyrazine ring creates a rigid, planar scaffold that is amenable to synthetic modification, allowing for the fine-tuning of its physicochemical and pharmacological properties.[2] Derivatives of the closely related triazolo[4,3-a]pyrazine scaffold have shown a broad spectrum of biological activities, including antidiabetic, antibacterial, and anticancer effects.[3][4][5] This guide will delve into the therapeutic applications of analogous triazolo-fused systems to extrapolate the potential of the triazolo[1,5-a]pyrazine scaffold.

Comparative Analysis of Therapeutic Potential

To illustrate the therapeutic versatility of triazolo-fused heterocycles, this section compares the performance of representative molecules from different sub-classes, focusing on their activity in key therapeutic areas.

Kinase Inhibition: Targeting Inflammatory Diseases and Cancer

Small molecule kinase inhibitors are a cornerstone of modern therapy for cancer and inflammatory diseases. The triazolo scaffold has proven to be a privileged structure in the design of potent and selective kinase inhibitors.

A study on triazolo[1,5-a]pyridine derivatives identified potent inhibitors of Janus kinases (JAK1/2), which are key mediators of cytokine signaling involved in inflammatory conditions like rheumatoid arthritis.[6] In parallel, derivatives of[3][4][6]triazolo[4,3-a]pyrazine have been investigated as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in tumor growth and metastasis.[4]

Compound ClassTarget KinaseKey CompoundIC50 (nM)Cellular ActivityReference
Triazolo[1,5-a]pyridineJAK1/2J-4JAK1: 15, JAK2: 8Effective suppression of BaF3 cell proliferation[6]
Triazolo[1,5-a]pyridineJAK1/2J-6JAK1: 12, JAK2: 6Effective suppression of BaF3 cell proliferation[6]
[3][4][6]Triazolo[4,3-a]pyrazinec-Met22i48Antiproliferative activity against A549, MCF-7, and HeLa cells[4]

Causality Behind Experimental Choices: The selection of JAK1/2 and c-Met as targets is driven by their well-established roles in disease pathology. The use of enzymatic assays (IC50 determination) provides a direct measure of a compound's potency against the purified kinase. Subsequent testing in cell-based assays (e.g., proliferation of BaF3 cells, which are dependent on JAK signaling) is a critical step to confirm that the enzymatic activity translates to a functional effect in a cellular context.

Neurological Disorders: Modulating GABAergic Neurotransmission

The central nervous system (CNS) is another area where triazolo-fused heterocycles have shown promise. Specifically, derivatives of[3][4][6]-triazolo[1,5-a]pyrimidine-7(4H)-one have been identified as positive modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[7] This mechanism is central to the action of many anxiolytic, sedative, and anticonvulsant drugs.

| Compound Class | Target | Key Compound | In Vitro Assay | In Vivo Model | Neurotoxicity | Reference | |---|---|---|---|---|---| |[3][4][6]-Triazolo[1,5-a]pyrimidine-7(4H)-one | GABAA Receptor | 5c | Phenotypic screening using spontaneous Ca2+ oscillations in cortical neurons | Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests for anticonvulsant activity | Rotarod test |[7] | |[3][4][6]-Triazolo[1,5-a]pyrimidine-7(4H)-one | GABAA Receptor | 5e | Phenotypic screening using spontaneous Ca2+ oscillations in cortical neurons | Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests for anticonvulsant activity | Rotarod test |[7] |

Trustworthiness of Protocols: The use of a combination of in vitro and in vivo models provides a self-validating system. The initial phenotypic screen in primary cortical neurons identifies compounds that modulate neuronal activity. The subsequent validation in established animal models of epilepsy (MES and PTZ tests) confirms the anticonvulsant potential. The inclusion of a neurotoxicity assay (rotarod test) is crucial for assessing the therapeutic window of the compounds.

Experimental Protocols

Kinase Inhibition Assay (Example: JAK1/2)

Objective: To determine the in vitro potency of a test compound against a specific kinase.

Methodology:

  • Reagents and Materials: Recombinant human JAK1/2 enzyme, ATP, appropriate peptide substrate, kinase buffer, 384-well plates, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the test compound to the wells of a 384-well plate.

    • Add the JAK1 or JAK2 enzyme and the peptide substrate to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Anticonvulsant Activity Assessment (Example: PTZ-induced Seizure Model)

Objective: To evaluate the in vivo efficacy of a test compound in a chemically-induced seizure model.

Methodology:

  • Animals: Male ICR mice (or other appropriate rodent strain).

  • Reagents: Pentylenetetrazole (PTZ), vehicle (e.g., saline, 0.5% methylcellulose), and test compound.

  • Procedure:

    • Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

    • After a specified pre-treatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, subcutaneous).

    • Observe the mice for a period of 30 minutes for the occurrence of clonic and tonic seizures.

    • Record the latency to the first seizure and the percentage of animals protected from seizures.

    • Analyze the data to determine the effective dose (ED50) of the test compound.

Visualizations

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Triazolo_Pyridine Triazolo[1,5-a]pyridine Derivative (e.g., J-4, J-6) Triazolo_Pyridine->JAK Inhibition

Caption: JAK-STAT signaling pathway and the inhibitory action of triazolo[1,5-a]pyridine derivatives.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation phenotypic_screen Phenotypic Screen (Neuronal Ca2+ Oscillations) receptor_binding GABAA Receptor Binding Assay phenotypic_screen->receptor_binding Mechanism Deconvolution mes_ptz Anticonvulsant Models (MES, PTZ) phenotypic_screen->mes_ptz Efficacy Testing rotarod Neurotoxicity (Rotarod Test) mes_ptz->rotarod Therapeutic Window Assessment

Caption: Experimental workflow for the evaluation of anticonvulsant drug candidates.

Conclusion and Future Directions

The triazolo[1,5-a]pyrazine scaffold, by analogy to its closely related and well-studied cousins, represents a promising starting point for the development of novel therapeutics. The evidence from the broader class of triazolo-fused heterocycles suggests that derivatives of this scaffold could be rationally designed to target a wide array of proteins, including kinases and ion channels.

Future research should focus on the synthesis and biological evaluation of a diverse library of 6-Chloro-triazolo[1,5-a]pyrazine derivatives. High-throughput screening against panels of kinases, G-protein coupled receptors, and other relevant targets would be a valuable first step in elucidating the therapeutic potential of this specific chemical space. The insights gained from the successful development of other triazolo-based compounds provide a clear roadmap for the optimization of potency, selectivity, and pharmacokinetic properties.

References

  • Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. [Journal Name].
  • Discovery of[3][4][6]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry.

  • Discovery of[3][4][6]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. New Journal of Chemistry.

  • 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry.
  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules.
  • Pyrazolo[1,5-a][1][6][7]triazines (5-Aza-9-deazapurines): Synthesis and Biological Activity. Heterocycles.

  • Synthesis and enzymic activity of various substituted pyrazolo[1,5-a]-1,3,5-triazines as adenosine cyclic 3',5'-phosphate phosphodiesterase inhibitors. Journal of Medicinal Chemistry.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Synthesis and pharmacological activity of triazolo[1,5-a]triazine derivatives inhibiting eosinophilia. Chemical & Pharmaceutical Bulletin.
  • Preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents. Journal of Medicinal Chemistry.
  • Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. [Journal Name].
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Deriv
  • Biological activities of[3][4][6]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research.

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules.
  • Biological activities of[3][4][6]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research.

  • Recent advances in the therapeutic applications of pyrazolines.
  • Synthesis of pyrazolo[1,5-a][1][6][7]triazine derivatives as inhibitors of thymidine phosphorylase. European Journal of Medicinal Chemistry.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine

[1][2][3] Executive Summary & Chemical Profile This guide outlines the mandatory disposal procedures for 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 51519-29-0).[1] As a halogenated nitrogen-containing heterocycle, thi...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal procedures for 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine (CAS: 51519-29-0).[1] As a halogenated nitrogen-containing heterocycle, this compound presents specific environmental and safety challenges.[1] It is frequently used as a scaffold in medicinal chemistry (particularly for kinase inhibitors) due to the reactivity of the chlorine atom at the C6 position.

Critical Operational Warning: The chlorine substituent on the electron-deficient pyrazine ring renders this compound susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1]

  • DO NOT commingle this waste with strong nucleophiles (e.g., concentrated amines, thiols, or alkoxides) in the waste stream without prior quenching.[1] Uncontrolled exothermic reactions may occur in the waste drum.[2]

Chemical Identity & Hazard Data
PropertySpecification
Chemical Name 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
CAS Number 51519-29-0
Formula / MW C₅H₃ClN₄ / 154.56 g/mol
Physical State Solid (typically off-white to yellow powder)
Primary Hazards H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Waste Class Halogenated Organic (Requires high-temp incineration with HCl scrubbing)

Waste Segregation Logic (The "Why" and "How")

Effective disposal begins at the bench. You must segregate this compound from general organic waste streams.[3]

The Two-Stream Protocol[1]
  • Stream A (Solid Waste): Contaminated gloves, weighing boats, paper towels, and pure solid compound.

  • Stream B (Liquid Waste): Mother liquors, HPLC effluent, or reaction mixtures containing the compound.

Scientific Rationale for Segregation:

  • Halogen Content: Incineration of chlorinated compounds generates Hydrogen Chloride (HCl) gas. Regulatory bodies (EPA/RCRA) require specific "Halogenated" waste streams to ensure incineration occurs in facilities equipped with acid gas scrubbers. Mixing this with non-halogenated waste forces the entire volume to be treated as halogenated, tripling disposal costs.

  • Nitrogen Content: The triazolo-pyrazine core is nitrogen-rich.[1] Upon combustion, it releases Nitrogen Oxides (NOx).

Decision Tree: Waste Classification

The following flowchart illustrates the decision logic for segregating this specific compound.

WasteSegregation Start Waste Generation: 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure compound, gloves, silica) StateCheck->Solid Solid Liquid Liquid Waste (Reaction mix, mother liquor) StateCheck->Liquid Liquid/Solution SolidBin Stream C: HAZARDOUS SOLID WASTE (Double-bagged, labeled 'Halogenated Debris') Solid->SolidBin Pack & Tag LiquidCheck Solvent Composition? Liquid->LiquidCheck HaloStream Stream A: HALOGENATED LIQUID (Contains DCM, Chloroform, or >1% Halogens) LiquidCheck->HaloStream Solvent is Halogenated (e.g., DCM) LiquidCheck->HaloStream Solvent is Non-Halo BUT Compound Conc. > 1% NonHaloStream Stream B: NON-HALOGENATED LIQUID (Methanol, Ethyl Acetate, DMSO) LiquidCheck->NonHaloStream Solvent is Non-Halo AND Compound Conc. < 1%

Figure 1: Segregation logic for halogenated heteroaromatic waste. Note that high concentrations of the solute may force a non-halogenated solvent into the halogenated stream depending on local EHS thresholds.

Detailed Disposal Workflows

Protocol A: Disposal of Pure Solid (Excess Reagent)

Use this for expired shelf stocks or excess weighed material.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid carefully using a spatula or powder funnel to minimize dust generation.

    • Engineering Control: Perform this inside a chemical fume hood to capture potential dust (H335 hazard).

  • Labeling: Affix a hazardous waste tag immediately.[4]

    • Constituents: "6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine" (Do not use abbreviations).[1][5]

    • Hazard Checkbox: Toxic, Irritant.[6]

  • Secondary Containment: Place the closed jar into a secondary clear plastic bag (zip-lock) before placing it in the satellite accumulation area.

Protocol B: Disposal of Reaction Mixtures (Liquid)

Use this for mother liquors or reaction byproducts.[1]

  • Quenching (Critical Step):

    • If the reaction mixture contains unreacted strong nucleophiles (e.g., hydrazine, sodium methoxide), quench the mixture before adding it to the waste drum.

    • Procedure: Cool the mixture to 0°C and slowly add a dilute acid (e.g., 1M HCl) or water, monitoring temperature, until neutral (pH 6-8).

  • Solvent Compatibility Check:

    • If the solvent is Dichloromethane (DCM) or Chloroform : Pour directly into the "Halogenated Waste" carboy.

    • If the solvent is Methanol/Ethyl Acetate :

      • Scenario 1 (Trace): If the compound is present only in trace amounts (<0.1%), it may often go into "Non-Halogenated" (verify with your local EHS officer).

      • Scenario 2 (High Conc): If the compound is a major constituent (>1-2%), the entire volume must be classified as "Halogenated Waste" due to the chlorine content of the solute.[1]

  • Triple Rinse:

    • Empty reaction vessels must be triple-rinsed with a compatible solvent.[1] The rinsate must be added to the waste container.

Emergency Spillage Procedures

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure to the dust.

SpillResponse Alert 1. ALERT & ISOLATE Notify personnel, mark area PPE 2. PPE UP Nitrile gloves (double), Goggles, N95/Respirator Alert->PPE Contain 3. CONTAIN Cover with damp absorbent pads PPE->Contain Collect 4. COLLECT Scoop into bag, do not sweep (dust) Contain->Collect Clean 5. DECONTAMINATE Scrub surface with soap/water Collect->Clean

Figure 2: Emergency response workflow for solid spills of irritant powders.

Specific Spill Steps:

  • Dampen: Do not dry sweep. Cover the powder with a solvent-dampened pad (using a high-flashpoint solvent like water or dilute ethanol) to prevent airborne dust.[1]

  • Scoop: Use a plastic scoop to lift the pad and powder into a hazardous waste bag.

  • Wash: Wipe the surface with a soap solution. The pyrazine core is lipophilic; water alone may not remove residues effectively.

Regulatory & Compliance Codes (US/EU)

When filling out waste manifests, use the following classifications to ensure legal compliance.

Regulatory BodyClassification CodeDescription
RCRA (USA) D001 / F002 Often falls under "Characteristic Waste" if flammable solvents are used, or F-listed for halogenated solvents.[1] The solid itself is not P-listed but is treated as toxic waste.[1]
European Waste Code (EWC) 07 05 13 Solid wastes containing dangerous substances.
EWC (Liquid) 07 05 03 Organic halogenated solvents, washing liquids, and mother liquors.
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine).[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2762646, 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

Sources

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